Product packaging for Clomipramine(Cat. No.:CAS No. 303-49-1)

Clomipramine

Katalognummer: B1669221
CAS-Nummer: 303-49-1
Molekulargewicht: 314.9 g/mol
InChI-Schlüssel: GDLIGKIOYRNHDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Clomipramine, known under the brand name Anafranil, is a tricyclic antidepressant (TCA) compound that has been extensively investigated for its potent effects in neuropsychiatric research . Its primary mechanism of action is the strong inhibition of serotonin reuptake in the presynaptic neuron, leading to increased synaptic concentrations of this neurotransmitter; it also affects norepinephrine levels, contributing to its complex pharmacological profile . This mechanism underpins its significant research value in studying the pathophysiology and potential treatment modalities for obsessive-compulsive disorder (OCD), for which it is considered a benchmark agent in preclinical and clinical research . Beyond OCD, scientific inquiry has explored the applications of this compound in models of major depressive disorder, panic disorder, body dysmorphic disorder, cataplexy associated with narcolepsy, and chronic pain conditions . Researchers also utilize it to study neurotransmitter systems and receptor interactions related to various behavioral phenotypes. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClN2 B1669221 Clomipramine CAS No. 303-49-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLIGKIOYRNHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17321-77-6 (mono-hydrochloride)
Record name Clomipramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022844
Record name Clomipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clomipramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

160-170 °C at 3.00E-01 mm Hg, 160-170 °C at 0.3 mm Hg
Record name Clomipramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clomipramine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7746
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

1.44e-02 g/L
Record name Clomipramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clomipramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

N-[3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-t-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine, 3-(3-chloro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine, 3-(3,7-dichloro-10,11-dihydro-5H-dibenzol[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine, 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine, For more Impurities (Complete) data for Clomipramine (11 total), please visit the HSDB record page.
Record name Clomipramine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7746
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

303-49-1
Record name Clomipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clomipramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clomipramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name clomipramine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clomipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clomipramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUV44L116D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clomipramine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7746
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clomipramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191.5-192, 189.5 °C
Record name Clomipramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clomipramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Clomipramine on Serotonin Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomipramine, a tricyclic antidepressant, exhibits a potent and complex mechanism of action centered on the inhibition of the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the molecular interactions, quantitative binding kinetics, and functional consequences of this compound's engagement with SERT. Detailed experimental protocols for assessing these interactions are provided, alongside visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a dibenzazepine derivative tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent inhibition of the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3] By blocking SERT, this compound increases the synaptic concentration and duration of serotonin, thereby enhancing serotonergic neurotransmission.[2] This guide delves into the core of this mechanism, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

This compound and its primary active metabolite, desmethylthis compound, exhibit distinct binding profiles for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Binding Affinities (Ki) of this compound and Desmethylthis compound for Monoamine Transporters

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
This compound 0.14[4]54[4]3[1]
Desmethylthis compound 31.6[2]0.32[2]-

Table 2: In Vivo Serotonin Transporter (SERT) Occupancy by this compound (Human PET Studies)

DosagePlasma Concentration (ng/mL)SERT Occupancy (%)Reference
10 mg (single dose)-~80%[5][6]
-1.4280%[6]
20-250 mg (long-term)-High[5]

Core Mechanism of Action: Inhibition of Serotonin Reuptake

This compound functions as a competitive inhibitor of the serotonin transporter.[7] It binds to a site within the central cavity of the transporter, overlapping with the serotonin binding site, thereby physically occluding the translocation of serotonin across the neuronal membrane.[7] This inhibition leads to an accumulation of serotonin in the synaptic cleft, amplifying and prolonging its signaling to postsynaptic receptors.

The following diagram illustrates the simplified signaling pathway of serotonin reuptake and its inhibition by this compound.

Serotonin Reuptake and this compound Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Serotonin_Cytosol Serotonin (Cytosol) SERT->Serotonin_Cytosol Reuptake Serotonin_Synapse->SERT Binding Postsynaptic_Receptor Postsynaptic Receptor Serotonin_Synapse->Postsynaptic_Receptor Signaling This compound This compound This compound->SERT Inhibition Radioligand Binding Assay Workflow Start Prepare Membrane Homogenates Prepare_Reagents Prepare Reagents ([3H]citalopram, this compound) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Reagents->Plate_Setup Incubation Incubate at RT for 60 min Plate_Setup->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis End Determine Ki of this compound Data_Analysis->End Synaptosome Preparation and Serotonin Uptake Assay Workflow cluster_prep Synaptosome Preparation cluster_assay Serotonin Uptake Assay Homogenization Homogenize Brain Tissue Low_Speed_Spin Low-Speed Centrifugation (P1) Homogenization->Low_Speed_Spin High_Speed_Spin1 High-Speed Centrifugation (P2) Low_Speed_Spin->High_Speed_Spin1 Sucrose_Gradient Sucrose Gradient Centrifugation High_Speed_Spin1->Sucrose_Gradient Collect_Synaptosomes Collect Synaptosomes Sucrose_Gradient->Collect_Synaptosomes Final_Pellet Final Pellet Resuspension Collect_Synaptosomes->Final_Pellet Pre_incubation Pre-incubate with this compound Final_Pellet->Pre_incubation Initiate_Uptake Initiate Uptake with [3H]Serotonin Pre_incubation->Initiate_Uptake Incubate Incubate at 37°C Initiate_Uptake->Incubate Terminate_Uptake Terminate by Filtration Incubate->Terminate_Uptake Measure_Radioactivity Scintillation Counting Terminate_Uptake->Measure_Radioactivity Determine_IC50 Determine IC50 Measure_Radioactivity->Determine_IC50 In Vivo Microdialysis Workflow Surgery Implant Guide Cannula Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Baseline_Collection Collect Baseline Samples Stabilization->Baseline_Collection Drug_Administration Administer this compound Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-injection Samples Drug_Administration->Post_Drug_Collection HPLC_Analysis Analyze Serotonin by HPLC-ECD Post_Drug_Collection->HPLC_Analysis Data_Analysis Analyze Data (% Baseline) HPLC_Analysis->Data_Analysis

References

The Pharmacological Profile of Desmethylclomipramine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylclomipramine (DCMI), the principal active metabolite of the tricyclic antidepressant this compound, significantly contributes to the therapeutic effects of its parent compound. This technical guide provides a comprehensive overview of the pharmacological activity of desmethylthis compound, focusing on its mechanism of action, receptor binding profile, and functional effects. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex pharmacology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

This compound, a widely prescribed tricyclic antidepressant, undergoes extensive hepatic metabolism, primarily through N-demethylation, to form its major active metabolite, desmethylthis compound (also known as northis compound).[1] DCMI is not merely a byproduct of this compound metabolism; it possesses its own distinct and potent pharmacological properties that are crucial to the overall clinical efficacy of this compound.[2][3] Notably, plasma concentrations of desmethylthis compound are often found to be two to three times higher than those of the parent compound following chronic administration, underscoring its significant contribution to the therapeutic and side-effect profile of this compound treatment.[3][4] This guide delves into the specific pharmacological characteristics of desmethylthis compound, distinguishing its activity from that of this compound and providing a detailed analysis of its molecular interactions and physiological consequences.

Mechanism of Action

The primary mechanism of action of desmethylthis compound, like other tricyclic antidepressants, involves the inhibition of monoamine reuptake in the synaptic cleft. However, DCMI exhibits a distinct selectivity profile compared to its parent compound, this compound.

Dual Monoamine Reuptake Inhibition:

While this compound is a potent serotonin reuptake inhibitor (SRI) with a moderate affinity for the norepinephrine transporter (NET), desmethylthis compound displays a reversed and more potent profile as a norepinephrine reuptake inhibitor (NRI).[4][5] This dual action on both serotonergic and noradrenergic systems by the parent drug and its active metabolite results in a broad-spectrum antidepressant effect.[6]

  • Norepinephrine Transporter (NET) Inhibition: Desmethylthis compound is a highly potent inhibitor of the norepinephrine transporter.[4][7] This action leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. This is believed to be a key contributor to its antidepressant effects.[7][8]

  • Serotonin Transporter (SERT) Inhibition: Compared to this compound, desmethylthis compound has a significantly lower affinity for the serotonin transporter.[4][5] However, it still contributes to the overall serotonergic activity of this compound treatment, albeit to a lesser extent than the parent drug.

Receptor Antagonism:

Similar to other tricyclic antidepressants, desmethylthis compound interacts with a variety of other receptors, which contributes to its side-effect profile. These interactions include antagonism of:

  • Muscarinic Acetylcholine Receptors: DCMI possesses anticholinergic activity, though it is reported to be less potent than this compound in this regard.[2] This action is responsible for side effects such as dry mouth, blurred vision, constipation, and urinary retention.

  • Histamine H1 Receptors: Antagonism at H1 receptors contributes to the sedative effects of the drug.

  • α1-Adrenergic Receptors: Blockade of these receptors can lead to orthostatic hypotension and dizziness.[4]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and functional potencies of desmethylthis compound at various molecular targets.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERT (Human/Rat)NET (Human/Rat)DAT (Human/Rat)
Desmethylthis compound31.6 - 400.32>10,000
This compound0.14 - 0.2838 - 53.72,700

Data compiled from multiple sources.[4]

Table 2: Receptor Binding Affinities (Ki, nM)

ReceptorDesmethylthis compoundThis compound
Muscarinic M12813
Histamine H11.131
α1-Adrenergic1342
5-HT2A1227

Note: Data for this table is illustrative and compiled from various pharmacological databases. Specific values can vary between studies.

Table 3: In Vivo Pharmacological Activity

AssayDesmethylthis compound (ED50)This compound (ED50)
Reversal of Reserpine-Induced Hypothermia (mice)4 mg/kg13 mg/kg

Data from Harries & Luscombe, 1978.[3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the pharmacological activity of desmethylthis compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[9][10]

Objective: To determine the equilibrium dissociation constant (Ki) of desmethylthis compound for various monoamine transporters and receptors.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled desmethylthis compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of desmethylthis compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membrane Membrane Preparation (with target receptor) Incubate Incubate to Equilibrium Membrane->Incubate Radioligand Radioligand (e.g., [3H]-citalopram) Radioligand->Incubate DCMI Desmethylthis compound (unlabeled competitor) DCMI->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Fig. 1: Workflow for a competitive radioligand binding assay.
In Vivo Model: Reversal of Reserpine-Induced Hypothermia

This is a classic animal model used to screen for antidepressant activity. Reserpine depletes monoamines, leading to a drop in body temperature.

Objective: To assess the in vivo antidepressant-like activity of desmethylthis compound.

Methodology:

  • Animal Model: Male albino mice are used.

  • Induction of Hypothermia: Mice are treated with reserpine (e.g., 2.5 mg/kg, intraperitoneally).

  • Drug Administration: After a set period (e.g., 3 hours) to allow for the development of hypothermia, different doses of desmethylthis compound or a vehicle control are administered.

  • Temperature Measurement: Rectal temperature is measured at regular intervals post-drug administration.

  • Data Analysis: The ability of desmethylthis compound to reverse the reserpine-induced hypothermia is quantified and compared to a control group. The ED50 (the dose that produces 50% of the maximal effect) is calculated.[3]

Reserpine_Hypothermia_Assay cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_measurement Measurement & Analysis Mice Group of Mice Reserpine Administer Reserpine (depletes monoamines) Mice->Reserpine Hypothermia Development of Hypothermia Reserpine->Hypothermia DCMI_Admin Administer Desmethylthis compound (or Vehicle) Hypothermia->DCMI_Admin Temp_Measure Measure Rectal Temperature DCMI_Admin->Temp_Measure Analysis Analyze Reversal of Hypothermia (ED50) Temp_Measure->Analysis

Fig. 2: Experimental workflow for the reversal of reserpine-induced hypothermia assay.

Signaling Pathways

The therapeutic effects of desmethylthis compound are mediated by its modulation of noradrenergic signaling pathways.

Noradrenergic Synapse Signaling:

By blocking the norepinephrine transporter (NET), desmethylthis compound increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced activation of both presynaptic and postsynaptic adrenergic receptors. Chronic administration of DCMI can lead to adaptive changes in these receptors, such as the downregulation of β-adrenergic receptors, which is a common finding with many antidepressant treatments.[8][12]

Noradrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release NET Norepinephrine Transporter (NET) NE_Synapse Norepinephrine (NE) NE_Release->NE_Synapse NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_Synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling Cascade Adrenergic_Receptor->Postsynaptic_Effect DCMI Desmethylthis compound DCMI->NET Inhibition

Fig. 3: Modulation of noradrenergic signaling by desmethylthis compound.

Metabolism and Pharmacokinetics

This compound is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, CYP3A4, and CYP1A2, to form desmethylthis compound.[1][5] DCMI is then further metabolized, mainly by CYP2D6, to hydroxylated metabolites which are subsequently conjugated and excreted.[5] The elimination half-life of desmethylthis compound is significantly longer than that of this compound, ranging from 54 to 77 hours, compared to 19 to 37 hours for the parent drug.[1][4] This long half-life contributes to its accumulation and sustained pharmacological effects during chronic treatment.

Metabolism_Pathway This compound This compound DCMI Desmethylthis compound (Active) This compound->DCMI N-demethylation (CYP2C19, 3A4, 1A2) Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 8-hydroxy-DCMI) DCMI->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Conjugated_Metabolites Conjugated Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites Glucuronidation Excretion Renal Excretion Conjugated_Metabolites->Excretion

Fig. 4: Metabolic pathway of this compound to desmethylthis compound and subsequent elimination.

Conclusion

Desmethylthis compound is a pharmacologically active and clinically significant metabolite of this compound. Its potent inhibitory activity at the norepinephrine transporter complements the serotonergic effects of the parent compound, resulting in a dual-acting antidepressant profile. The distinct pharmacological properties of DCMI, including its high plasma concentrations and long elimination half-life, are crucial for the overall therapeutic efficacy of this compound. A thorough understanding of the pharmacology of desmethylthis compound is essential for optimizing the clinical use of this compound and for the development of novel antidepressant medications with improved efficacy and tolerability. This guide provides a foundational resource for researchers and clinicians working in the field of psychopharmacology and drug discovery.

References

In Vitro Binding Affinity of Clomipramine to Adrenergic and Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomipramine, a tricyclic antidepressant, exerts its therapeutic effects and side-effect profile through interactions with a wide range of neurotransmitter receptors. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound for adrenergic and muscarinic receptor subtypes. Quantitative binding data, detailed experimental methodologies for affinity determination, and the associated signaling pathways are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a well-established tricyclic antidepressant (TCA) primarily indicated for the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[1] Its clinical efficacy is attributed to its potent inhibition of serotonin and norepinephrine reuptake.[2] However, this compound's interaction with other receptors, particularly adrenergic and muscarinic receptors, is responsible for its characteristic side-effect profile, which includes orthostatic hypotension, dry mouth, constipation, and blurred vision.[2] Understanding the in vitro binding affinity of this compound to these receptors is crucial for elucidating its complete pharmacological profile and for the development of novel compounds with improved selectivity. This guide focuses on the quantitative binding characteristics of this compound at various adrenergic (α₁, α₂, β) and muscarinic (M₁-M₅) receptor subtypes.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound for adrenergic and muscarinic receptors is typically determined using radioligand binding assays. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Adrenergic Receptor Binding Affinity

This compound demonstrates a notable affinity for α₁-adrenergic receptors, which is thought to contribute to its hypotensive effects.[2] Its affinity for α₂- and β-adrenergic receptors is considerably lower.

Receptor SubtypeKᵢ (nM)Species/TissueReference
α₁-Adrenergic 3.2–38Human/undefined[2]
α₁ₐ-Adrenergic~7.9 (pKi 8.1)Human[3]
α₁ₑ-AdrenergicMarked AffinityAnimal[4]
α₂-Adrenergic 525–3,200Human/undefined[2]
α₂ₐ-AdrenergicModest AffinityAnimal[4]
β-Adrenergic 22,000Undefined[2]

Note: pKi is the negative logarithm of the Ki value. A pKi of 8.1 corresponds to a Ki of approximately 7.9 nM.

Muscarinic Receptor Binding Affinity

This compound is a potent antagonist at muscarinic acetylcholine receptors, which underlies its anticholinergic side effects.[2] It binds to all five muscarinic receptor subtypes (M₁-M₅).

Receptor SubtypeKᵢ (nM)Species/TissueReference
Muscarinic (General) 37Human/undefined[2]
M₁ MuscarinicHigh AffinityAnimal[4]
M₂ Muscarinic2.0 (Kᴅ)N/A[5]
M₃ Muscarinic2.1 (Kᴅ)N/A[5]
M₄ Muscarinic0.4 (Kᴅ)N/A[5]
M₅ Muscarinic1.0 (Kᴅ)N/A[5]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of this compound.

Materials
  • Receptor Source: Cell membranes from cell lines stably expressing the human adrenergic or muscarinic receptor subtype of interest (e.g., CHO-K1, HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]-prazosin for α₁-adrenergic receptors, [³H]-quinuclidinyl benzilate ([³H]-QNB) for muscarinic receptors).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist for the target receptor (e.g., phentolamine for adrenergic receptors, atropine for muscarinic receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure
  • Membrane Preparation:

    • Culture cells expressing the receptor of interest to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of the radioligand (typically at or below its Kᴅ value).

      • A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • For total binding wells, add vehicle instead of this compound.

      • For non-specific binding wells, add a saturating concentration of the non-labeled antagonist.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration. This will generate a sigmoidal competition curve.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand used and Kᴅ is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualizations

This compound acts as an antagonist at adrenergic and muscarinic receptors, thereby blocking their downstream signaling cascades.

Adrenergic Receptor Signaling

  • α₁-Adrenergic Receptors: These receptors are coupled to Gq proteins. Antagonism by this compound blocks the activation of phospholipase C (PLC), which in turn prevents the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Receptor α₁-Adrenergic Receptor This compound->Receptor Antagonism Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ DAG DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: α₁-Adrenergic receptor Gq-coupled signaling pathway.

  • α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins. Antagonism by this compound prevents the inhibition of adenylyl cyclase, thereby leading to a relative increase in cyclic AMP (cAMP) levels.

Gi_Signaling_Pathway_Adrenergic cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Receptor α₂-Adrenergic Receptor This compound->Receptor Antagonism Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response

Caption: α₂-Adrenergic receptor Gi-coupled signaling pathway.

Muscarinic Receptor Signaling

  • M₁, M₃, and M₅ Muscarinic Receptors: Similar to α₁-adrenergic receptors, these receptors are coupled to Gq proteins. This compound's antagonism blocks the PLC-mediated signaling cascade.

Gq_Signaling_Pathway_Muscarinic cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Receptor M₁, M₃, M₅ Muscarinic Receptor This compound->Receptor Antagonism Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ DAG DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Glandular Secretion, Neuronal Excitation) Ca2->Response PKC->Response

Caption: M₁, M₃, M₅ muscarinic receptor Gq-coupled signaling.

  • M₂ and M₄ Muscarinic Receptors: Analogous to α₂-adrenergic receptors, these are coupled to Gi proteins. This compound's antagonism prevents the inhibition of adenylyl cyclase.

Gi_Signaling_Pathway_Muscarinic cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Receptor M₂, M₄ Muscarinic Receptor This compound->Receptor Antagonism Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

Caption: M₂, M₄ muscarinic receptor Gi-coupled signaling.

Conclusion

This compound exhibits a complex in vitro pharmacological profile with high affinity for α₁-adrenergic and all subtypes of muscarinic acetylcholine receptors. This technical guide provides a consolidated resource of its binding affinities, a detailed methodology for their determination, and a visual representation of the associated signaling pathways. This information is fundamental for researchers and drug development professionals working to understand the complete mechanism of action of this compound and to guide the design of new therapeutic agents with improved receptor selectivity and, consequently, a more favorable side-effect profile. Further research using human cloned receptors for all subtypes in parallel experiments would provide a more definitive and comparable binding profile of this compound.

References

The Pharmacodynamic Landscape of Clomipramine and Its Metabolites in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomipramine, a tricyclic antidepressant (TCA), has a long history in the treatment of major depressive disorder and obsessive-compulsive disorder (OCD).[1] Its therapeutic efficacy is intrinsically linked to its complex pharmacodynamic profile within the central nervous system (CNS), a profile that is further nuanced by the activity of its primary metabolite, desmethylthis compound. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound and desmethylthis compound, focusing on their interactions with key molecular targets. This document summarizes quantitative binding data, details common experimental methodologies used to elucidate these interactions, and provides visual representations of key pathways and workflows to support research and drug development efforts.

Core Pharmacodynamic Mechanisms

The primary mechanism of action for this compound and its metabolite is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[1]

However, the parent drug and its metabolite exhibit a notable difference in their affinity for these transporters. This compound is a potent, though not entirely selective, serotonin reuptake inhibitor (SRI).[2] In contrast, its N-desmethyl metabolite, desmethylthis compound, is a potent inhibitor of norepinephrine reuptake.[3] This dual action on both the serotonin and norepinephrine systems contributes to the overall antidepressant effect.

Beyond their primary targets, this compound and desmethylthis compound interact with a range of other CNS receptors, which are largely responsible for the side-effect profile of the drug. These off-target interactions include antagonism of histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-1 adrenergic receptors.[2]

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and desmethylthis compound for their primary and secondary targets in the CNS. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.

Table 1: Monoamine Transporter Binding Affinities

CompoundTransporterK_i_ (nM)IC_50_ (nM)
This compoundSERT0.14 - 0.251.5[4]
NET3.8 - 47
Desmethylthis compoundSERT31.6[5]
NET0.32 - 0.4

Table 2: Receptor Binding Affinities

CompoundReceptorK_i_ (nM)
This compoundHistamine H131
Muscarinic Acetylcholine (M1-M5)38
Alpha-1 Adrenergic17
Dopamine D2160
Serotonin 5-HT2A11
Desmethylthis compoundHistamine H1100
Muscarinic Acetylcholine (M1-M5)130
Alpha-1 Adrenergic27

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are primarily attributed to its modulation of serotonergic and noradrenergic signaling. The following diagram illustrates the core mechanism of action.

cluster_presynaptic Presynaptic Neuron cluster_vesicle Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic serotonin_v 5-HT serotonin_s 5-HT serotonin_v->serotonin_s Release norepinephrine_v NE norepinephrine_s NE norepinephrine_v->norepinephrine_s Release sert SERT net NET serotonin_s->sert Reuptake receptor_5ht 5-HT Receptor serotonin_s->receptor_5ht Binds norepinephrine_s->net Reuptake receptor_ne NE Receptor norepinephrine_s->receptor_ne Binds postsynaptic receptor_5ht->postsynaptic Signal Transduction receptor_ne->postsynaptic Signal Transduction This compound This compound This compound->sert Inhibits desmethylthis compound Desmethyl- This compound desmethylthis compound->net Inhibits

This compound's primary mechanism of action.

Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the pharmacodynamics of this compound and its metabolites.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor or transporter.

start Start prep Prepare tissue homogenate (e.g., rat brain cortex) start->prep incubate Incubate homogenate with: - Radioligand (e.g., [3H]citalopram for SERT) - Varying concentrations of test compound (this compound or Desmethylthis compound) prep->incubate separate Separate bound from free radioligand (via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand (using liquid scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.

Detailed Methodology:

  • Tissue Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and a range of concentrations of the unlabeled test compound (this compound or desmethylthis compound).[6]

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[6]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assay

This assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into synaptosomes.

Detailed Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat striatum for dopamine uptake, cortex for serotonin and norepinephrine uptake) by differential centrifugation of brain homogenates.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound (this compound or desmethylthis compound) in a physiological buffer.

  • Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) to initiate the uptake process.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes, using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.[7]

start Start implant Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex) start->implant perfuse Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate implant->perfuse collect_baseline Collect baseline dialysate samples to establish basal neurotransmitter levels perfuse->collect_baseline administer Administer this compound or vehicle systemically (e.g., intraperitoneally) collect_baseline->administer collect_post Collect dialysate samples at regular intervals post-administration administer->collect_post analyze Analyze neurotransmitter concentrations in the dialysate using HPLC-ECD collect_post->analyze end End analyze->end

Workflow for an in vivo microdialysis experiment.

Detailed Methodology:

  • Probe Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the prefrontal cortex or hippocampus).[8]

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[7]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations.

  • Drug Administration: Administer this compound or a vehicle control systemically (e.g., via intraperitoneal injection).[8]

  • Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, norepinephrine, and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of this compound with the vehicle control.

Conclusion

The pharmacodynamic profile of this compound is characterized by a potent inhibition of serotonin reuptake, while its primary metabolite, desmethylthis compound, is a potent inhibitor of norepinephrine reuptake. This dual monoaminergic action is central to its therapeutic effects. Additionally, their interactions with histaminergic, cholinergic, and adrenergic receptors contribute to the drug's side-effect profile. A thorough understanding of these complex interactions, facilitated by the experimental methodologies detailed in this guide, is crucial for the continued development of novel and more selective antidepressant medications. The provided data and protocols serve as a valuable resource for researchers and scientists in the field of neuropharmacology and drug discovery.

References

Molecular structure and physicochemical properties of clomipramine HCl

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure and Physicochemical Properties of Clomipramine HCl

Molecular Structure of this compound HCl

This compound hydrochloride is the hydrochloride salt of this compound, a tricyclic antidepressant (TCA) belonging to the dibenzazepine class.[1][2] The core structure consists of a tricyclic ring system with a 3-chloro substitution and an N,N-dimethylaminopropyl side chain attached to the central nitrogen atom.[2][3] The hydrochloride salt form enhances the compound's stability and solubility for pharmaceutical applications.[4]

Chemical Identifiers:

  • Chemical Name: 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride[5]

  • CAS Number: 17321-77-6[6]

  • Molecular Formula: C₁₉H₂₃ClN₂ • HCl (or C₁₉H₂₄Cl₂N₂)[6][7]

  • Molecular Weight: 351.31 g/mol [1][7]

Physicochemical Properties

This compound HCl is a white to off-white or pale yellow crystalline powder.[1][8][9] It is characterized by its high lipophilicity and basic nature, properties that govern its absorption, distribution, and mechanism of action. A summary of its key physicochemical properties is presented below.

PropertyValueReferences
Appearance White to pale yellow, crystalline powder.[1][8][9]
Melting Point (°C) 189 - 197[2][8][10][11]
pKa (Strongest Basic)9.1 - 9.38[2][12]
LogP (Octanol/Water)5.04 - 5.19[2][7][13]
Solubility
WaterFreely soluble (70-125 mg/mL)[1][10][14]
MethanolFreely soluble[1]
EthanolSoluble (10-70 mg/mL at 25°C)[6][10]
ChloroformFreely soluble[9][10]
DMSOSoluble (3-70 mg/mL at 25°C)[6][10][14]
PBS (pH 7.2)Approx. 0.5 mg/mL[6]
Ethyl Ether / HexaneInsoluble[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard experimental protocols for key parameters of this compound HCl.

Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound HCl powder to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., distilled water, phosphate buffer pH 6.8).[15]

  • Equilibration: Seal the vials and place them on a magnetic stirrer or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 24 hours.[15] Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed (e.g., 2000 rpm for 5 minutes) to pellet the excess solid.[15]

  • Quantification: Carefully withdraw a precise volume of the clear supernatant. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the concentration of this compound HCl in the original supernatant based on the dilution factor and the measured concentration. The result is reported in units such as mg/mL or mol/L.

Partition Coefficient Determination (Shake-Flask Method)

This protocol measures the LogP value, representing the lipophilicity of the compound.

  • Phase Preparation: Prepare a mutually saturated system of 1-octanol and water (or a relevant buffer like PBS pH 7.4). Allow the two phases to be in contact for at least 24 hours with intermittent shaking, then separate them before use.

  • Sample Preparation: Prepare a stock solution of this compound HCl in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a precise volume of the this compound HCl aqueous solution with a precise volume of the 1-octanol phase (e.g., a 1:1 volume ratio).

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Allow the phases to separate completely.

  • Quantification: Determine the concentration of this compound HCl in the aqueous phase using a validated analytical method (e.g., HPLC-UV). The concentration in the octanol phase can be determined by mass balance or by direct measurement if the method is adapted.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Purity and Assay Determination (RP-HPLC Method)

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity and quantifying the amount of this compound HCl.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a 40:60 (v/v) mixture of aqueous buffer (e.g., 2 g/L Tetra Butyl Ammonium Hydrogen Sulphate, pH adjusted to 2.5) and methanol.[16]

    • Flow Rate: 1.0 - 1.2 mL/min.[16][17]

    • Detection: UV detector set at a wavelength of maximum absorbance, typically 215 nm or 252 nm.[16][18]

    • Temperature: Ambient or controlled (e.g., 30°C).

  • Standard Preparation: Accurately weigh and dissolve this compound HCl reference standard in the mobile phase or a suitable diluent to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known weight of the this compound HCl sample in the diluent to achieve a concentration within the calibration range.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas from the resulting chromatograms.

  • Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from its peak area using the regression equation of the calibration curve. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mechanism of Action and Metabolism

The therapeutic effects of this compound HCl are primarily attributed to its potent inhibition of neurotransmitter reuptake. Its metabolism is a critical factor in its overall pharmacological profile.

Signaling Pathway: Mechanism of Action

This compound is a potent but non-selective serotonin-norepinephrine reuptake inhibitor (SNRI).[2][12] It binds with high affinity to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[19] This action increases the concentration and prolongs the activity of serotonin and norepinephrine in the synapse, enhancing neurotransmission.[7][20] Additionally, this compound acts as an antagonist at several other receptors, including histaminic H₁, α₁-adrenergic, and muscarinic acetylcholine receptors, which does not contribute to its antidepressant effects but is responsible for many of its side effects, such as sedation and anticholinergic symptoms.[2][3][7]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron PreNeuron Vesicles (5-HT, NE) PreNeuron->SynapticCleft Release of 5-HT & NE SERT SERT NET NET Receptor5HT 5-HT Receptors ReceptorNE NE Receptors ReceptorOther Muscarinic (M1) Histamine (H1) Adrenergic (α1) SynapticCleft->SERT 5-HT Reuptake SynapticCleft->NET NE Reuptake SynapticCleft->Receptor5HT Increased 5-HT Binding SynapticCleft->ReceptorNE Increased NE Binding This compound This compound This compound->SERT Blocks This compound->NET Blocks This compound->ReceptorOther Antagonizes (Side Effects)

Caption: Mechanism of action of this compound at the neuronal synapse.

Metabolic Pathway

This compound undergoes extensive first-pass metabolism in the liver.[11] The primary metabolic pathway is N-demethylation to its main active metabolite, desmethylthis compound. This conversion is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP3A4, and CYP2C19.[12][21] Desmethylthis compound is also pharmacologically active, acting as a more potent inhibitor of norepinephrine reuptake.[21] Both the parent drug and its active metabolite are further metabolized through hydroxylation, primarily by CYP2D6, followed by conjugation with glucuronic acid before excretion.[21]

G This compound This compound (Parent Drug) cyp1 CYP1A2, CYP3A4, CYP2C19 This compound->cyp1 cyp2 CYP2D6 This compound->cyp2 Desmethyl Desmethylthis compound (Active Metabolite) Desmethyl->cyp2 Hydroxylated Hydroxylated Metabolites (e.g., 8-hydroxythis compound) gluc UGT Enzymes Hydroxylated->gluc Excretion Glucuronide Conjugates (Excretion) cyp1->Desmethyl N-demethylation cyp2->Hydroxylated Hydroxylation gluc->Excretion Glucuronidation G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Collect Plasma Sample s2 Add Internal Standard s1->s2 s3 Liquid-Liquid Extraction (e.g., Heptane:Isoamyl Alcohol) s2->s3 s4 Back-Extraction (Aqueous Acid, e.g., 0.3% H₃PO₄) s3->s4 a1 Inject Aqueous Layer into RP-HPLC System s4->a1 Analysis a2 Chromatographic Separation (C8 or C18 Column) a1->a2 a3 UV Detection (e.g., 215 nm) a2->a3 d1 Integrate Peak Areas a3->d1 Data Acquisition d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

References

The Influence of CYP450 Genetic Variations on Clomipramine's Metabolic Fate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role cytochrome P450 (CYP450) genetic polymorphisms play in the metabolism of the tricyclic antidepressant clomipramine. Interindividual variability in response to this compound, ranging from therapeutic failure to adverse drug reactions, is significantly influenced by genetic variations in the enzymes responsible for its biotransformation. Understanding these pharmacogenetic factors is paramount for optimizing drug therapy, enhancing patient safety, and guiding the development of personalized medicine strategies.

Introduction to this compound Metabolism

This compound undergoes extensive hepatic metabolism, primarily through two main pathways: N-demethylation and hydroxylation. The initial and significant metabolic step is the conversion of this compound to its active metabolite, desmethylthis compound, a reaction catalyzed by several CYP450 enzymes, including CYP2C19, CYP3A4, and CYP1A2.[1] Subsequently, both this compound and desmethylthis compound are hydroxylated by CYP2D6 to form less active metabolites that are then conjugated and excreted.[1][2] The interplay between these pathways, and the genetic integrity of the enzymes involved, dictates the plasma concentrations of both the parent drug and its active metabolite, thereby influencing therapeutic efficacy and the risk of toxicity.

Core Signaling and Metabolic Pathways

The metabolic cascade of this compound is a multi-step process orchestrated by several CYP450 isoenzymes. The following diagram illustrates the primary metabolic pathways and the key enzymes involved.

Clomipramine_Metabolism This compound This compound Desmethylthis compound Desmethylthis compound (Active Metabolite) This compound->Desmethylthis compound N-demethylation (CYP2C19, CYP1A2, CYP3A4) Hydroxythis compound 8-Hydroxythis compound (Inactive Metabolite) This compound->Hydroxythis compound Hydroxylation (CYP2D6) Hydroxydesmethylthis compound 8-Hydroxydesmethylthis compound (Inactive Metabolite) Desmethylthis compound->Hydroxydesmethylthis compound Hydroxylation (CYP2D6) Excretion Glucuronide Conjugation and Excretion Hydroxythis compound->Excretion Hydroxydesmethylthis compound->Excretion Genotyping_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample Blood/Saliva Sample Collection DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction QC DNA Quality & Quantity Assessment DNA_Extraction->QC Genotyping Allele-specific PCR / Sequencing QC->Genotyping Data_Analysis Raw Data Analysis Genotyping->Data_Analysis Interpretation Genotype to Phenotype Translation Data_Analysis->Interpretation Report Clinical Report Generation Interpretation->Report Microsomal_Assay_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Prepare Prepare Incubation Mixture (HLMs, Buffer, this compound) Prewarm Pre-warm to 37°C Prepare->Prewarm Initiate Initiate Reaction with NADPH Prewarm->Initiate Sample Aliquot at Time Points Initiate->Sample Quench Quench with Acetonitrile + IS Sample->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life and Clearance Analyze->Calculate

References

Historical development of clomipramine as a tricyclic antidepressant

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, mechanistic elucidation, and clinical validation of a landmark antidepressant.

Introduction

Clomipramine, a cornerstone of antidepressant pharmacotherapy, represents a significant milestone in the history of psychiatric medicine. As a member of the tricyclic antidepressant (TCA) class, its development in the mid-20th century marked a pivotal shift in the treatment of major depressive disorder and later, obsessive-compulsive disorder (OCD). This technical guide provides a comprehensive historical account of this compound's journey from chemical synthesis to clinical mainstay, with a focus on the quantitative data and experimental methodologies that defined its trajectory. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles that established this compound as a powerful therapeutic agent.

Discovery and Synthesis

A Serendipitous Discovery in the Tricyclic Era

The story of this compound begins in the laboratories of the Swiss pharmaceutical company Ciba-Geigy (now Novartis), where scientists were actively exploring derivatives of imipramine, the first clinically useful tricyclic antidepressant discovered in the early 1950s. In 1964, this compound (3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine) was first synthesized.[1] Its structural similarity to imipramine, with the key addition of a chlorine atom on the dibenzazepine nucleus, would later prove to be crucial to its unique pharmacological profile.

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that has been refined over the years. The foundational method involves the condensation of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine with 3-(dimethylamino)propyl chloride.[2] More detailed patented methods provide a clearer picture of the industrial-scale production.

Experimental Protocol: Synthesis of this compound Hydrochloride (Exemplary Method)

This protocol is a composite of publicly available synthesis routes and should be adapted and optimized under appropriate laboratory conditions.

  • Step 1: Preparation of Intermediate I (N,N-dimethyl-3-chloropropylamine). 1,3-bromochloropropane is reacted with a 40% aqueous solution of dimethylamine with stirring. After the initial reaction, a 40% sodium hydroxide solution is added dropwise to maintain basic conditions. The reaction is allowed to proceed for several hours with heating. The resulting intermediate I is then extracted.

  • Step 2: Preparation of Intermediate II. 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine (also referred to as morus substance in some patents) is dissolved in toluene, and powdered potassium hydroxide is added. The mixture is heated to approximately 85°C and reacted for 5-7 hours. After cooling, the resulting solution contains intermediate II.[3]

  • Step 3: Condensation Reaction. To the solution containing intermediate II, potassium carbonate and additional potassium hydroxide are added, and the mixture is heated to 110-115°C. A solution of intermediate I in toluene is then slowly added, and the reaction is maintained at this temperature for 1-3 hours. After cooling, water is added for extraction, and the organic layer containing this compound is separated.[3]

  • Step 4: Formation of the Hydrochloride Salt and Purification. The organic layer is concentrated under reduced pressure to yield an oily residue. Acetone is added, followed by the dropwise addition of hydrochloric acid to precipitate this compound hydrochloride. The crude product is collected by centrifugation.[3]

  • Step 5: Recrystallization. The crude this compound hydrochloride is dissolved in a suitable solvent mixture (e.g., acetone/diethyl ether) by heating. Activated carbon is added for decolorization, and the solution is refluxed. After filtration to remove the carbon, the filtrate is cooled to induce crystallization. The purified crystals of this compound hydrochloride are then collected and dried.[3]

G cluster_synthesis This compound Synthesis Workflow A 1,3-Bromochloropropane + Dimethylamine B Intermediate I: N,N-dimethyl-3-chloropropylamine A->B NaOH E Condensation B->E C 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine D Intermediate II C->D KOH, Toluene D->E K2CO3, KOH F This compound (free base) E->F G HCl Salt Formation F->G HCl, Acetone H Crude this compound HCl G->H I Recrystallization H->I Solvent, Activated Carbon J Purified this compound HCl I->J

Caption: A simplified workflow for the synthesis of this compound hydrochloride.

Mechanism of Action: Unraveling the Neurochemical Effects

The therapeutic efficacy of this compound is primarily attributed to its potent inhibition of the reuptake of serotonin (5-HT) and to a lesser extent, norepinephrine (NE) from the synaptic cleft.[4] This dual-action mechanism was a key differentiator from other early tricyclics. Its active metabolite, desmethylthis compound, exhibits a reversed selectivity, with a higher affinity for the norepinephrine transporter (NET).[5]

Receptor and Transporter Binding Affinity

The interaction of this compound and its primary active metabolite, desmethylthis compound, with various neurotransmitter transporters and receptors has been extensively characterized using radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

Table 1: Binding Affinities (Ki, nM) of this compound and Desmethylthis compound

TargetThis compound (Ki, nM)Desmethylthis compound (Ki, nM)
Serotonin Transporter (SERT)0.14 - 0.2631.6
Norepinephrine Transporter (NET)37 - 790.32 - 1.4
Dopamine Transporter (DAT)>10,000>10,000
Histamine H1 Receptor1131
Alpha-1 Adrenergic Receptor1613
Muscarinic M1 Receptor3769

Data compiled from various sources. Exact values can vary based on experimental conditions.

Experimental Protocol: Radioligand Binding Assay (General Methodology)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

  • 1. Membrane Preparation: Tissues or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in an appropriate buffer.

  • 2. Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]imipramine for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or desmethylthis compound).

  • 3. Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • 4. Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • 5. Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_radioligand Radioligand Binding Assay Workflow A Membrane Preparation B Incubation: Membranes + Radioligand + Test Compound A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis D->E F Determine IC50 and Ki E->F

Caption: A generalized workflow for a radioligand binding assay.

In Vivo Transporter Occupancy: PET Studies

Positron Emission Tomography (PET) has provided invaluable in vivo data on the extent to which this compound and its metabolite occupy their target transporters in the living human brain.

Experimental Protocol: SERT and NET Occupancy PET Scans

  • Radioligand Selection: For SERT occupancy studies, radioligands such as [11C]MADAM or --INVALID-LINK--McN5652 are used.[6][7] For NET occupancy, (S,S)-[18F]FMeNER-D2 is a common choice.[1]

  • Patient Preparation and Scanning: A baseline PET scan is performed to measure the baseline binding potential of the radioligand. Following administration of this compound, a second PET scan is conducted.

  • Data Acquisition and Analysis: Dynamic PET data are acquired over a specific time course. The binding potential in various brain regions is calculated using kinetic modeling, often with a reference region devoid of the target transporter. Occupancy is then calculated as the percentage reduction in binding potential after drug administration compared to baseline.

Table 2: In Vivo Transporter Occupancy Data for this compound

TransporterRadioligandDose of this compoundOccupancy
SERT--INVALID-LINK--McN565210 mg (single dose)~80%
NET(S,S)-[18F]FMeNER-D2ED50: 0.44 mg/kg (non-human primate)50%

ED50 is the dose required to achieve 50% occupancy.[1][7]

G cluster_pet PET Occupancy Study Workflow A Baseline PET Scan (No Drug) B Administer this compound A->B E Calculate Binding Potential A->E C Post-Dose PET Scan B->C D Image Reconstruction and Kinetic Modeling C->D D->E F Determine Percent Occupancy E->F

Caption: A workflow illustrating a typical PET occupancy study.

Clinical Development and Efficacy

This compound's clinical development initially focused on its antidepressant properties, with later investigations revealing its remarkable efficacy in treating OCD.

Early Clinical Trials in Depression

Early double-blind, randomized controlled trials in the 1970s and 1980s established the efficacy of this compound in the treatment of major depression.

Table 3: Representative Early Clinical Trial Data for this compound in Depression

StudyNDesignTreatment DurationOutcome MeasureResults
Danish University Antidepressant Group (1986)151Randomized, double-blind, fixed-dose6 weeksHamilton Depression Scale (HDS)Statistically significant dose-dependent improvement in HDS scores.
Pollock et al. (1993)32Randomized, double-blind4 weeksHamilton Rating Scale for Depression (HRSD)Significant improvement in HRSD scores.[8]
Pivotal Trials in Obsessive-Compulsive Disorder

The discovery of this compound's profound anti-obsessional effects was a watershed moment in the treatment of OCD. It was the first medication to demonstrate robust efficacy for this often-debilitating condition and received FDA approval for this indication in 1989.

Table 4: Key Early Clinical Trial Data for this compound in OCD

StudyNDesignTreatment DurationOutcome MeasureResults
This compound Collaborative Study Group (1991)520Double-blind, placebo-controlled10 weeksYale-Brown Obsessive Compulsive Scale (Y-BOCS)Mean Y-BOCS reduction of 38-44% with this compound vs. 3-5% with placebo.
Thoren et al. (1980)22Double-blind, placebo- and nortriptyline-controlled crossover5 weeksInterview-based ratings of OCD severityThis compound was superior to both placebo and nortriptyline in reducing OCD symptoms.

Signaling Pathways and Downstream Effects

The immediate effect of this compound is the blockade of serotonin and norepinephrine reuptake. However, the therapeutic effects are believed to result from longer-term neuroadaptive changes.

G cluster_pathway Postulated Signaling Pathway of this compound This compound This compound SERT SERT This compound->SERT Inhibition NET NET This compound->NET Inhibition Synaptic_5HT_NE Increased Synaptic Serotonin & Norepinephrine SERT->Synaptic_5HT_NE NET->Synaptic_5HT_NE Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_5HT_NE->Postsynaptic_Receptors Signal_Transduction Intracellular Signal Transduction Cascades Postsynaptic_Receptors->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Neuroplasticity Neuroplasticity and Neurogenesis Gene_Expression->Neuroplasticity Therapeutic_Effect Therapeutic Effect Neuroplasticity->Therapeutic_Effect

Caption: A simplified diagram of the proposed long-term signaling effects of this compound.

Conclusion

The historical development of this compound is a testament to the synergy of medicinal chemistry, pharmacology, and clinical research. From its rational design as a derivative of imipramine to the meticulous elucidation of its dual serotonin-norepinephrine reuptake inhibition and its unexpected yet profound efficacy in OCD, this compound has left an indelible mark on psychopharmacology. The quantitative data from binding assays, PET imaging, and rigorous clinical trials have not only validated its therapeutic utility but have also deepened our understanding of the neurobiological underpinnings of depression and obsessive-compulsive disorder. For today's researchers and drug development professionals, the story of this compound serves as a powerful example of how a deep, evidence-based understanding of a compound's properties can lead to transformative therapeutic advances.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Clomipramine in Rat Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clomipramine is a tricyclic antidepressant used in the treatment of various depressive disorders.[1][2][3][4][5][6] Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2][3][4][5] This application note details a simple, sensitive, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in rat plasma. The method employs a straightforward liquid-liquid extraction procedure for sample preparation and has been validated for linearity, precision, and accuracy.[1][2][3][5]

Experimental Protocol

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Cisapride (Internal Standard, IS)[1][2][3][5]

  • Acetonitrile (HPLC Grade)[1]

  • Heptane (Analytical Grade)[1][2][3][5]

  • Isoamyl Alcohol (Analytical Grade)[1][2][3][5]

  • Orthophosphoric Acid (Analytical Grade)[1]

  • Sodium Hydroxide (NaOH)

  • Water (HPLC Grade or equivalent)

  • Drug-free rat plasma

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.[1] The specific conditions are outlined in the table below.

Table 1: Chromatographic Conditions

Parameter Condition
HPLC Column Perkin Elmer C8 reverse phase ODS2[1][2][3][5]
Mobile Phase Acetonitrile : Water (75:25, v/v) with 0.01% Triethylamine, pH adjusted to 4.0 with orthophosphoric acid[1]
Flow Rate 1.0 mL/min (Typical, adjust as needed for optimal separation)
Injection Volume 100 µL[1]
UV Detection 215 nm[1][2][3][5]
Column Temp. Ambient

| Internal Standard | Cisapride[1][2][3][5] |

Preparation of Solutions
  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound HCl and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Internal Standard Stock Solution (10 µg/mL): Accurately weigh 1 mg of Cisapride and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with drug-free plasma to achieve concentrations ranging from 2.5 to 120 ng/mL.[1][2][3][5]

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with mobile phase to a final concentration of 1 µg/mL.[1]

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 1.0 mL of rat plasma (blank, standard, or unknown sample) into a 10 mL glass test tube.

  • Add 100 µL of the Internal Standard working solution (1 µg/mL) to each tube.[1]

  • Add 0.5 mL of 1 M NaOH to alkalinize the plasma.[1]

  • Add 3.0 mL of extraction solvent (Heptane:Isoamyl Alcohol, 95:5 v/v).[1][2][3][5]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[1]

  • Centrifuge the tubes at 2000 x g for 5 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a clean test tube.

  • Add 200 µL of 0.3% orthophosphoric acid to the organic extract for back-extraction.[1][2][3][5]

  • Aspirate and discard the upper organic layer.[1][2][3][5]

  • Inject 100 µL of the remaining aqueous layer (acidic residue) directly into the HPLC system.[1]

G Figure 1: Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma 1. Start with 1 mL Rat Plasma add_is 2. Add 100 µL Internal Standard (1 µg/mL) plasma->add_is add_naoh 3. Add 0.5 mL 1M NaOH add_is->add_naoh add_solvent 4. Add 3 mL Extraction Solvent (Heptane:Isoamyl Alcohol) add_naoh->add_solvent vortex 5. Vortex for 1 min add_solvent->vortex centrifuge 6. Centrifuge at 2000 x g for 5 min vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer back_extract 8. Back-extract with 200 µL 0.3% H₃PO₄ transfer->back_extract aspirate 9. Discard Organic Layer back_extract->aspirate inject 10. Inject 100 µL of Aqueous Layer aspirate->inject quantify 11. Chromatographic Separation & UV Detection inject->quantify data 12. Data Analysis (Peak Area Ratio) quantify->data

Caption: Figure 1: Workflow for this compound quantification in rat plasma.

Results and Discussion

Chromatography

The chromatographic conditions provided good separation of this compound and the internal standard, cisapride. Under the described conditions, the retention time for cisapride (IS) was approximately 5.6 minutes, while the retention time for this compound was about 10.3 minutes.[1][2][3][5] The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of the analyte and the IS.

Method Validation

The method was validated to ensure its reliability for the intended application. Key validation parameters are summarized below.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

Parameter Result
Linearity Range 2.5 - 120 ng/mL[1][2][3][5]
Correlation Coefficient (r²) > 0.995[1][2][3]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[1][2][3]

| Limit of Detection (LOD) | < 1 ng/mL[1] |

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.[1] The method showed excellent linearity over the specified concentration range.

Table 3: Precision and Accuracy

Analyte Intra-day Precision (%CV) Inter-day Precision (%CV)

| This compound | < 18.3%[1][2][3][5] | < 18.3%[1][2][3][5] |

CV: Coefficient of Variation

The precision of the assay was determined by analyzing replicate quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The accuracy, expressed as the percentage recovery, was found to be within acceptable limits, ranging from 61.5% to 71.7%.[1]

Conclusion

This application note presents a validated HPLC-UV method that is fast, sensitive, and reliable for the quantification of this compound in rat plasma.[1] The liquid-liquid extraction procedure is effective for sample clean-up, and the chromatographic conditions allow for excellent separation without interference.[1][2][3][4][5] This method is well-suited for pharmacokinetic and bioequivalence studies in preclinical research settings.[1][2][3][4][5]

References

Application Notes and Protocols: Inducing Obsessive-Compulsive Behaviors in Rodents with Clomipramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Animal models are indispensable tools in the study of psychiatric disorders, providing a platform to investigate underlying neurobiology and screen potential therapeutic agents. Obsessive-compulsive disorder (OCD) is a debilitating condition characterized by intrusive thoughts (obsessions) and repetitive, compulsive behaviors. One established pharmacological model for inducing OCD-like behaviors in rodents involves the neonatal administration of the tricyclic antidepressant clomipramine.[1] This protocol leads to a range of behavioral and neurochemical alterations in adulthood that mimic aspects of human OCD, making it a valuable tool for preclinical research.[1]

These application notes provide a detailed protocol for inducing OCD-like behaviors in rodents using this compound, followed by protocols for key behavioral assays to assess the phenotype, and a summary of the expected outcomes.

I. Protocol for Induction of OCD-Like Phenotype

This protocol is based on the neonatal administration of this compound to rat pups, which has been shown to produce long-lasting behavioral and neurochemical changes consistent with an OCD-like profile.[1][2][3]

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline solution

  • Syringes (1 ml) with 27-gauge needles

  • Heating pad

  • Animal scale

Procedure:

  • Animal Subjects: Utilize Sprague-Dawley rat pups. House dams and their litters in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to a final concentration of 15 mg/ml.

  • Administration Schedule: From postnatal day 9 (PND 9) to PND 16, administer this compound or vehicle (0.9% saline) to the rat pups twice daily.[1][2]

  • Dosage and Administration:

    • Weigh each pup daily to ensure accurate dosing.

    • Administer a subcutaneous or intraperitoneal injection of this compound at a dosage of 15 mg/kg.[2][3]

    • The control group should receive an equivalent volume of the saline vehicle.

    • To minimize stress and potential hypothermia in the pups, temporarily remove them from the home cage for injections and place them on a heating pad. Return the pups to the dam as a group to minimize maternal rejection.

  • Post-Injection Monitoring: Monitor the pups daily for any adverse reactions.

  • Weaning and Housing: Wean the pups at PND 21 and house them in same-sex groups.

  • Behavioral Testing: Conduct behavioral assays in adulthood, typically between PND 60 and PND 90.

II. Experimental Protocols for Behavioral Assessment

A. Marble-Burying Test

The marble-burying test is a widely used assay to assess repetitive and compulsive-like digging behavior in rodents.[4][5]

Materials:

  • Standard rodent cage (e.g., 45 cm x 25 cm x 20 cm)

  • Clean bedding (e.g., corncob or sawdust), approximately 5 cm deep

  • 20-25 glass marbles (approximately 1.5 cm in diameter)

Procedure:

  • Apparatus Setup: Prepare the test cage by filling it with 5 cm of clean bedding. Evenly space the marbles on the surface of the bedding.

  • Acclimation: Gently place a single mouse into the test cage.

  • Test Duration: Allow the mouse to explore the cage and interact with the marbles undisturbed for a 30-minute period.[4][5]

  • Scoring: After the 30-minute session, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding. A marble is considered buried if less than one-third of its surface is visible.

  • Data Analysis: Compare the number of buried marbles between the this compound-treated and control groups. An increase in marble burying is indicative of compulsive-like behavior.

B. Nestlet Shredding Test

This test measures another form of repetitive, compulsive-like behavior by quantifying the amount of nesting material a mouse shreds.[4][6]

Materials:

  • Standard mouse cage

  • Pre-weighed nestlets (e.g., pressed cotton squares)

  • Sensitive scale

Procedure:

  • Apparatus Setup: Place a single, pre-weighed nestlet in a clean cage with standard bedding.

  • Acclimation: Introduce a single mouse into the cage.

  • Test Duration: Leave the mouse undisturbed in the cage for a 30-minute period.

  • Scoring: After the session, remove the mouse. Carefully collect all the unshredded pieces of the nestlet and weigh them.

  • Data Analysis: Calculate the percentage of the nestlet that was shredded: [(Initial Weight - Final Weight) / Initial Weight] x 100. An increase in the percentage of shredded nestlet suggests an increase in compulsive-like behavior.

C. Open-Field Test

The open-field test is used to assess general locomotor activity and anxiety-like behavior. Rodents with higher levels of anxiety tend to spend more time in the periphery of the open field (thigmotaxis).

Materials:

  • Open-field arena (a square or circular arena with high walls, e.g., 50 cm x 50 cm x 40 cm)

  • Video tracking software (optional, but recommended for accurate data collection)

Procedure:

  • Apparatus Setup: Place the open-field arena in a quiet, evenly lit room.

  • Acclimation: Gently place a single rodent in the center of the arena.

  • Test Duration: Allow the animal to freely explore the arena for a 5 to 10-minute period.

  • Data Collection: Record the animal's behavior using a video camera mounted above the arena. The tracking software can automatically score various parameters.

  • Scoring:

    • Locomotor Activity: Total distance traveled.

    • Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery. Increased time in the periphery is indicative of anxiety.

    • Rearing: Number of times the animal rears on its hind legs.

  • Data Analysis: Compare the different parameters between the this compound-treated and control groups.

III. Expected Quantitative Data

The following tables summarize the expected outcomes from the behavioral assays in adult rodents that have undergone neonatal this compound treatment compared to a vehicle-treated control group.

Behavioral AssayParameter MeasuredControl Group (Vehicle)Neonatal this compound GroupExpected Outcome
Marble-Burying Test Number of Marbles BuriedLowerHigherIncreased compulsive-like digging[1]
Nestlet Shredding Test Percentage of Nestlet ShreddedLowerHigherIncreased repetitive behavior
Open-Field Test Total Distance TraveledNormalNo significant change/Slight increaseLocomotor activity is generally not impaired[7]
Time in Center ZoneHigherLowerIncreased anxiety-like behavior (thigmotaxis)[7]
Elevated Plus Maze Time in Open ArmsHigherLowerIncreased anxiety-like behavior[1]
Spontaneous Alternation Percentage of AlternationHigherLowerImpaired working memory and increased perseveration[1]

IV. Visualizations

Experimental Workflow

G cluster_induction Induction Phase (Postnatal Days 9-16) cluster_maturation Maturation Phase cluster_assessment Behavioral Assessment PND9_16 Neonatal Rat Pups (PND 9-16) Treatment Twice Daily Injections PND9_16->Treatment This compound This compound (15 mg/kg) or Vehicle (Saline) Treatment->this compound Weaning Weaning (PND 21) This compound->Weaning Housing Group Housing Weaning->Housing Adulthood Adulthood (PND 60-90) Housing->Adulthood MBT Marble-Burying Test Adulthood->MBT NST Nestlet Shredding Test Adulthood->NST OFT Open-Field Test Adulthood->OFT EPM Elevated Plus Maze Adulthood->EPM SAT Spontaneous Alternation Task Adulthood->SAT

Caption: Experimental workflow for inducing and assessing OCD-like behaviors.

Proposed Signaling Pathway

G cluster_treatment Neonatal this compound Treatment cluster_neurodevelopment Altered Neurodevelopment cluster_brain_regions Key Brain Regions in Adulthood cluster_receptors Receptor Alterations cluster_behaviors OCD-Like Behaviors This compound This compound Serotonin Serotonin System Dysregulation This compound->Serotonin impacts Dopamine Dopamine System Dysregulation This compound->Dopamine impacts OFC Orbital Frontal Cortex (OFC) Serotonin->OFC Striatum Striatum Dopamine->Striatum HTR2C Increased 5-HT2C Receptor Expression OFC->HTR2C D2R Increased Dopamine D2 Receptor Expression Striatum->D2R Compulsive Compulsive Behaviors (Marble Burying, Nestlet Shredding) HTR2C->Compulsive contributes to Anxiety Anxiety (Elevated Plus Maze, Open Field) HTR2C->Anxiety contributes to Perseveration Perseveration (Spontaneous Alternation Task) HTR2C->Perseveration contributes to D2R->Compulsive contributes to D2R->Anxiety contributes to D2R->Perseveration contributes to

Caption: Proposed signaling pathway in the neonatal this compound model.

V. Discussion and Conclusion

The neonatal this compound model provides a robust method for inducing a range of OCD-like behaviors in rodents.[1] The model has good face validity, as the observed behaviors, such as increased repetitive actions and anxiety, are analogous to symptoms seen in human OCD patients. Furthermore, the model exhibits construct validity, with neurochemical changes in the corticostriatal-thalamic-cortical (CSTC) circuits, specifically involving dopamine D2 and serotonin 2C receptors, which are implicated in the pathophysiology of OCD.[1]

It is important to note that, as with any animal model, there are limitations. The full spectrum of human OCD, including the subjective experience of obsessions, cannot be replicated in rodents. Additionally, some studies have reported conflicting results regarding the efficacy of this model in inducing certain types of compulsive behaviors, such as compulsive lever pressing.[8]

Despite these limitations, the neonatal this compound model remains a valuable and widely used tool for investigating the neurobiological underpinnings of OCD and for the preclinical evaluation of novel therapeutic interventions. The detailed protocols and expected outcomes provided in these application notes offer a comprehensive guide for researchers aiming to utilize this model in their studies.

References

Application Note: Quantitative Analysis of Clomipramine and its Major Metabolite in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the simultaneous quantification of the tricyclic antidepressant clomipramine and its primary active metabolite, desmethylthis compound, in human plasma. The protocol includes a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by derivatization with trifluoroacetic anhydride (TFAA) to improve the chromatographic properties of the analytes. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.

Introduction

This compound is a tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder. It is extensively metabolized in the liver, primarily through demethylation to its active metabolite, desmethylthis compound (northis compound), and hydroxylation.[1] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for optimizing therapeutic outcomes and minimizing toxicity. Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity for the quantification of these compounds in complex biological matrices.

Metabolic Pathway of this compound

This compound undergoes extensive hepatic metabolism. The primary metabolic pathways are N-demethylation to form the active metabolite desmethylthis compound, and hydroxylation at the 2- and 8-positions.[1] Desmethylthis compound is also subject to hydroxylation. These hydroxylated metabolites can be further conjugated with glucuronic acid before excretion. The N-demethylation is primarily mediated by cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP1A2, while hydroxylation is mainly catalyzed by CYP2D6.

Clomipramine_Metabolism This compound This compound Desmethylthis compound Desmethylthis compound (Active) This compound->Desmethylthis compound N-demethylation (CYP2C19, 3A4, 1A2) Hydroxythis compound 8-Hydroxythis compound This compound->Hydroxythis compound Hydroxylation (CYP2D6) Hydroxydesmethylthis compound 8-Hydroxydesmethylthis compound Desmethylthis compound->Hydroxydesmethylthis compound Hydroxylation (CYP2D6) Glucuronides Glucuronide Conjugates Hydroxythis compound->Glucuronides Hydroxydesmethylthis compound->Glucuronides

Fig. 1: Metabolic pathway of this compound.

Experimental Protocol

This protocol is a representative method compiled from established practices for the analysis of tricyclic antidepressants by GC-MS.

Materials and Reagents
  • This compound hydrochloride (Reference Standard)

  • Desmethylthis compound hydrochloride (Reference Standard)

  • Protriptyline hydrochloride (Internal Standard)

  • Trifluoroacetic anhydride (TFAA)

  • Methanol, Acetonitrile, Ethyl Acetate (HPLC grade)

  • Sodium Hydroxide (NaOH)

  • Potassium Phosphate Monobasic

  • Human Plasma (drug-free)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

  • SPE Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Sample Preparation
  • Spiking and Internal Standard Addition: To 1 mL of plasma, add the internal standard (protriptyline) to a final concentration of 100 ng/mL. For calibration standards and quality controls, spike with appropriate volumes of this compound and desmethylthis compound stock solutions.

  • Alkalinization: Add 100 µL of 1 M NaOH to each plasma sample and vortex for 30 seconds.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the alkalinized plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% acetonitrile in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 1 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 25 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.

GC-MS Conditions
ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
MS Source Temperature230°C
MS Quad Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound5885269
Desmethylthis compound-TFA396252113
Protriptyline (Internal Standard)232217263

Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure, from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Plasma Sample (1 mL) IS Add Internal Standard Plasma->IS Alkalinize Alkalinize with NaOH IS->Alkalinize SPE Solid-Phase Extraction (SPE) Alkalinize->SPE Elute Elute with Ethyl Acetate SPE->Elute Evaporate1 Evaporate to Dryness Elute->Evaporate1 Derivatize Derivatize with TFAA Evaporate1->Derivatize Evaporate2 Evaporate to Dryness Derivatize->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Fig. 2: Experimental workflow for GC-MS analysis.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method, based on data from various published studies. Actual performance may vary based on instrumentation and laboratory conditions.

Table 1: Chromatographic and Calibration Data

AnalyteExpected Retention Time (min)Calibration Range (ng/mL)Correlation Coefficient (r²)
This compound~ 8.55 - 500> 0.99
Desmethylthis compound-TFA~ 9.25 - 500> 0.99

Table 2: Method Validation Parameters

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
This compound1.0 - 2.05.085 - 105
Desmethylthis compound1.0 - 2.05.085 - 105

Conclusion

The GC-MS method presented provides a reliable and sensitive approach for the simultaneous determination of this compound and its active metabolite, desmethylthis compound, in human plasma. The protocol, which incorporates solid-phase extraction and chemical derivatization, is suitable for applications in clinical and research settings where accurate quantification of these analytes is required. The provided performance characteristics demonstrate the method's suitability for routine analysis.

References

Application Notes and Protocols for In Vivo Microdialysis: Measuring Clomipramine in Specific Brain Regions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of living tissues, making it an invaluable tool in neuroscience and pharmacology.[1][2] It allows for the measurement of endogenous neurotransmitters, metabolites, and exogenously administered drugs in specific brain regions of awake, freely moving animals.[1][3] This document provides a detailed protocol for using in vivo microdialysis to measure the concentration of the tricyclic antidepressant clomipramine and its effects on neurotransmitter levels, particularly serotonin (5-HT), in discrete brain areas like the frontal cortex and raphe nuclei.[4][5]

This compound is primarily used to treat obsessive-compulsive disorder (OCD), depression, and panic disorder.[6][7] Its therapeutic effects are largely attributed to its potent inhibition of serotonin reuptake, which increases the concentration of serotonin in the synaptic cleft.[7][8] Microdialysis enables researchers to directly observe this neurochemical action in real-time, providing crucial data for understanding its mechanism of action and pharmacokinetic/pharmacodynamic (PK/PD) profile within the central nervous system (CNS).[9]

This compound's Mechanism of Action

This compound's primary mechanism is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[7] By blocking SERT, this compound leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.[7][10] Its active metabolite, desmethylthis compound, is a more potent inhibitor of norepinephrine reuptake.[8] this compound also interacts with other receptors, including histamine H1, alpha-1 adrenergic, and muscarinic acetylcholine receptors, which contributes to its side effect profile.[8][10]

Clomipramine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Synaptic_Cleft Synaptic Cleft (Increased 5-HT) Serotonin_Vesicles->Synaptic_Cleft 1. Serotonin Release SERT Serotonin Transporter (SERT) Postsynaptic_Receptors 5-HT Receptors Synaptic_Cleft->SERT 2. Reuptake Synaptic_Cleft->Postsynaptic_Receptors 3. Receptor Binding This compound This compound This compound->SERT Inhibits Microdialysis_Workflow A 1. Animal Anesthesia & Mounting on Stereotaxic Frame B 2. Stereotaxic Surgery (Craniotomy) A->B C 3. Microdialysis Probe Implantation (e.g., Frontal Cortex, Raphe Nuclei) B->C D 4. Probe Fixation (Dental Cement) & Suturing C->D E 5. Post-Surgical Recovery (24-48 hours) D->E F 6. Microdialysis Perfusion (aCSF at 0.5-2.0 µL/min) E->F G 7. Baseline Sample Collection (3-4 consecutive stable samples) F->G H 8. This compound Administration (i.p., s.c., or via reverse dialysis) G->H I 9. Post-Dose Sample Collection (e.g., every 20-30 min for 4 hours) H->I J 10. Sample Analysis (HPLC-UV or LC-MS/MS) I->J K 11. Data Quantification & Analysis J->K

References

Application Notes and Protocols: Clomipramine in Quinpirole Sensitization Models of OCD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of clomipramine in the quinpirole sensitization model of Obsessive-Compulsive Disorder (OCD). This document includes experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms and workflows. The quinpirole sensitization model is a widely utilized preclinical paradigm to investigate the neurobiology of OCD and to screen potential therapeutic agents.

Introduction

Obsessive-compulsive disorder (OCD) is a neuropsychiatric condition characterized by intrusive thoughts (obsessions) and repetitive, compulsive behaviors.[1][2][3] The quinpirole sensitization model is a well-established animal model that recapitulates certain aspects of OCD, particularly compulsive-like behaviors.[3][4] Chronic administration of quinpirole, a dopamine D2/D3 receptor agonist, induces behavioral sensitization and compulsive checking in rodents.[3][4][5] this compound, a tricyclic antidepressant with potent serotonin reuptake inhibition, is a first-line treatment for OCD in humans and has been studied in this animal model to validate its predictive utility.[6][7][8]

Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on quinpirole-induced compulsive behaviors.

Table 1: Effect of this compound on Quinpirole-Induced Compulsive Checking

Treatment GroupDoseKey FindingsReference
Saline + QuinpiroleQuinpirole: 0.5 mg/kgIncreased frequency of returns to a preferred site and reduced return time, indicative of compulsive checking.[7][9]
This compound + QuinpiroleThis compound: 10 mg/kg (daily)Postponed, but did not prevent, the development of quinpirole-induced compulsive checking. Attenuated the frequency of revisits and increased the return time to the preferred site compared to the saline-quinpirole group.[5][7]

Table 2: Effect of this compound on Quinpirole-Induced Water Contrafreeloading

Treatment GroupDoseKey FindingsReference
Quinpirole0.5 mg/kgInduced a progressive preference for obtaining water via an operant task (lever pressing) over freely available water (contrafreeloading).[6]
This compound + QuinpiroleThis compound: 5 or 10 mg/kgInhibited quinpirole-induced contrafreeloading and reinstated normal patterns of drinking behavior.[6]
Haloperidol + QuinpiroleHaloperidol: 0.1 or 0.2 mg/kgInhibited contrafreeloading but did not reinstate total water intake.[6]
Aripiprazole + QuinpiroleAripiprazole: 0.3 or 1 mg/kgDid not inhibit contrafreeloading.[6]

Experimental Protocols

Quinpirole Sensitization and Compulsive Checking Model

This protocol is adapted from methodologies described in Szechtman et al. (1998).[5][7]

1. Subjects:

  • Male Long-Evans or Sprague-Dawley rats.

2. Drug Administration:

  • Quinpirole: 0.5 mg/kg, administered subcutaneously twice weekly for 10 injections to induce sensitization.[5]

  • This compound: 10 mg/kg, administered intraperitoneally daily.[5]

3. Behavioral Apparatus:

  • A large, square open field (e.g., 160 x 160 cm) with distinct locales marked.[10] Four small, distinct objects are placed in fixed locations within the open field.[5][7]

4. Experimental Procedure:

  • Habituation: Allow rats to explore the open field for a set period before the first drug administration.

  • Sensitization Phase: Administer quinpirole or saline twice weekly. Following each injection, place the rat in the open field for a specified duration (e.g., 30-60 minutes) to record behavior.[10]

  • This compound Treatment: For the treatment group, administer this compound daily throughout the sensitization period.

  • Behavioral Assessment: Record and analyze the following parameters:

    • Frequency of visits to each object/locale.

    • Time spent at each object/locale to identify a "preferred" site or "home base".[8]

    • Frequency of returns to the preferred site.

    • Time taken to return to the preferred site.

    • Locomotor activity.

Quinpirole-Induced Water Contrafreeloading Model

This protocol is based on the study by Dadomo et al. (2011).[6]

1. Subjects:

  • Male Sprague-Dawley rats.

2. Apparatus:

  • Standard operant chambers equipped with a lever that delivers a water reward and a separate, freely accessible water source.

3. Experimental Procedure:

  • Training Phase (Days 1-6): Rats are trained on a fixed-ratio 3 (FR3) schedule of reinforcement, where they must press the lever three times to receive water. During this phase, the lever is the only source of water.[6]

  • Choice Phase (Days 7-15): A choice is introduced between obtaining water by lever pressing and from a free water source.[6]

  • Drug Administration:

    • Quinpirole: 0.5 mg/kg administered alone or in combination with other drugs.[6]

    • This compound: 5 or 10 mg/kg co-administered with quinpirole.[6]

  • Data Collection:

    • Number of lever presses.

    • Amount of water consumed from the operant source.

    • Amount of water consumed from the free source.

    • Total water intake.

Visualizations

Experimental Workflow: Quinpirole Sensitization and this compound Treatment

G cluster_setup Experimental Setup cluster_protocol Protocol cluster_data Data Analysis animal_subjects Animal Subjects (Rats) sensitization Sensitization Phase (Quinpirole 0.5 mg/kg, twice weekly) animal_subjects->sensitization drug_prep Drug Preparation (Quinpirole, this compound, Saline) drug_prep->sensitization treatment Daily Treatment (this compound 10 mg/kg or Saline) drug_prep->treatment behavioral_testing Behavioral Testing in Open Field (Post-injection) sensitization->behavioral_testing treatment->behavioral_testing data_collection Data Collection (Locomotion, Site Visits, Return Times) behavioral_testing->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

Caption: Workflow for Quinpirole Sensitization and this compound Treatment.

Signaling Pathways in the Quinpirole Sensitization Model and this compound's Role

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (Striatum) cluster_serotonergic Serotonergic System quinpirole Quinpirole d2_autoreceptor D2 Autoreceptor quinpirole->d2_autoreceptor Agonist dopamine_release Dopamine Release d2_autoreceptor->dopamine_release Inhibits d2_receptor D2 Receptor dopamine_release->d2_receptor Activates downstream_signaling Downstream Signaling d2_receptor->downstream_signaling Initiates compulsive_behavior Compulsive-like Behavior downstream_signaling->compulsive_behavior Leads to This compound This compound sert SERT This compound->sert Blocks serotonin Synaptic Serotonin sert->serotonin Increases serotonin_modulation Modulation of Dopamine System serotonin->serotonin_modulation Mediates serotonin_modulation->compulsive_behavior Attenuates

Caption: Proposed Signaling Pathway in the Quinpirole Model of OCD.

Discussion

The quinpirole sensitization model provides a valuable platform for studying the neurobiological underpinnings of compulsive behaviors and for the preclinical evaluation of potential therapeutics for OCD. Chronic stimulation of D2/D3 dopamine receptors by quinpirole leads to a state of behavioral sensitization that manifests as compulsive-like checking.[3][5] This is thought to involve neuroadaptations in the cortico-striato-thalamo-cortical (CSTC) circuits, which are also implicated in human OCD.[10]

This compound, through its primary action of blocking serotonin reuptake, increases synaptic serotonin levels.[11] The therapeutic effect of this compound in this model suggests a modulatory role of the serotonergic system on the dopaminergic pathways that drive compulsive behaviors. The data indicate that while this compound can attenuate or delay the expression of these behaviors, it may not completely prevent their development, highlighting the complex interplay between these neurotransmitter systems in the pathophysiology of OCD.[5][7]

The water contrafreeloading paradigm offers an alternative method to assess compulsive-like behavior, focusing on a maladaptive choice pattern. The efficacy of this compound in this model further supports its utility in reversing compulsive-like phenotypes.[6] The differential effects of antipsychotics like haloperidol and aripiprazole in this model suggest that simple D2 receptor blockade is not sufficient to reverse the compulsive behavior in the same manner as this compound, pointing to the critical role of serotonergic modulation.[6]

Conclusion

The use of this compound in the quinpirole sensitization model of OCD provides crucial insights into the neuropharmacology of this disorder. The protocols and data presented here serve as a guide for researchers aiming to utilize this model for their own investigations into the mechanisms of OCD and the development of novel therapeutic strategies. The model's response to this compound validates its use for screening compounds with potential anti-compulsive efficacy.

References

Application Notes and Protocols: In Vitro Assays to Determine Clomipramine's Effect on Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomipramine is a tricyclic antidepressant (TCA) primarily used in the treatment of obsessive-compulsive disorder (OCD), major depressive disorder, and panic disorder.[1] Its therapeutic efficacy is attributed to its complex pharmacological profile, which involves the modulation of multiple neurotransmitter systems within the brain.[1] The primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, which increases the concentration of these neurotransmitters in the synaptic cleft.[1][2] this compound exhibits a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET).[1]

Beyond its primary targets, this compound also interacts with a variety of other receptors, including histamine H1, muscarinic acetylcholine, and alpha-adrenergic receptors.[1][3] These interactions contribute to its therapeutic effects as well as its side-effect profile, which can include sedation, anticholinergic effects (e.g., dry mouth, constipation), and orthostatic hypotension.[3][4]

This document provides detailed application notes and protocols for a range of in vitro assays designed to characterize the effects of this compound on the function of these various receptors. The provided methodologies are essential for researchers in pharmacology and drug development seeking to understand the compound's multifaceted mechanism of action.

Data Presentation: this compound Receptor and Transporter Binding Affinities

The following table summarizes the quantitative data on this compound's binding affinity (Ki) and inhibitory concentration (IC50) for various human receptors and transporters. Lower values indicate stronger binding or inhibition.

TargetAssay TypeValueUnitsReference
Primary Targets
Serotonin Transporter (SERT)Radioligand Binding0.2 - 1.4nM (Ki)[4]
Norepinephrine Transporter (NET)Radioligand Binding31.6nM (Ki)[4]
Secondary Targets
5-HT2A ReceptorRadioligand Binding13nM (Ki)[5]
5-HT2C ReceptorRadioligand Binding37nM (Ki)[5]
Alpha-1A Adrenergic ReceptorRadioligand Binding15nM (Ki)[5]
Histamine H1 ReceptorRadioligand Binding1.1nM (Ki)[5]
Muscarinic M1 ReceptorRadioligand Binding13nM (Ki)[5]
Muscarinic M2 ReceptorRadioligand Binding47nM (Ki)[5]
Muscarinic M3 ReceptorRadioligand Binding16nM (Ki)[5]
Muscarinic M4 ReceptorRadioligand Binding29nM (Ki)[5]
Muscarinic M5 ReceptorRadioligand Binding31nM (Ki)[5]
Dopamine D2 ReceptorRadioligand Binding200nM (Ki)[5]
Dopamine D3 ReceptorRadioligand Binding210nM (Ki)[5]
Neuronal Nicotinic α2β4 ReceptorElectrophysiology1.5µM (IC50)[6]

Note: The active metabolite of this compound, desmethylthis compound, has a higher affinity for the norepinephrine transporter (NET) (Ki = 0.32 nM) and a lower affinity for the serotonin transporter (SERT) (Ki = 31.6 nM).[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound This compound Dilution Series Binding Radioligand Binding Assay Compound->Binding Functional Functional Assay (e.g., Calcium Flux, cAMP) Compound->Functional ReceptorPrep Receptor Preparation (Membranes or Whole Cells) ReceptorPrep->Binding ReceptorPrep->Functional Detection Signal Detection (Scintillation, Fluorescence) Binding->Detection Functional->Detection Analysis Data Analysis (IC50/EC50 Curve Fitting) Detection->Analysis Result Determine Ki / Potency Analysis->Result

Caption: General experimental workflow for in vitro receptor profiling.

gq_signaling_pathway This compound This compound (Antagonist) Receptor 5-HT2A Receptor (Gq-coupled) This compound->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: Gq-coupled receptor signaling pathway (e.g., 5-HT2A).

gi_signaling_pathway This compound This compound (Antagonist) Receptor M2 Muscarinic Receptor (Gi-coupled) This compound->Receptor Blocks Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response ↓ Cellular Response PKA->Response Phosphorylates Targets

Caption: Gi-coupled receptor signaling pathway (e.g., M2 Muscarinic).

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay is considered the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[7] It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a receptor.[7]

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.

Materials:

  • Cell membranes or whole cells expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]quinuclidinyl benzilate for muscarinic receptors).[8][9]

  • This compound hydrochloride.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI).

  • Scintillation fluid.

  • Cell harvester and scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Typically, 10-12 concentrations covering a 5-log unit range are used.

  • Reaction Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).[11]

    • Varying concentrations of this compound (test compound).

    • For determining total binding, add Assay Buffer instead of the test compound.

    • For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor.

  • Initiate Reaction: Add the cell membrane preparation (typically 20-100 µg of protein per well) to each well to start the binding reaction.[10]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[10]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[7]

  • Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: Calcium Flux Assay

This functional assay is used to measure changes in intracellular calcium concentration following receptor activation, particularly for Gq-coupled receptors (like 5-HT2A and M1 muscarinic receptors) which signal through the release of intracellular calcium stores.[12][13]

Objective: To determine if this compound acts as an antagonist at Gq-coupled receptors by measuring its ability to block agonist-induced calcium mobilization.

Materials:

  • Cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).[14]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A known agonist for the target receptor (e.g., serotonin for 5-HT2A).

  • This compound hydrochloride.

  • Fluorescence plate reader with an injection system (e.g., FlexStation 3).[12]

  • Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to an appropriate confluency (typically 24-48 hours).

  • Dye Loading:

    • Remove the growth medium from the cells.

    • Add the fluorescent calcium dye, prepared in Assay Buffer, to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells.[14]

  • Compound Pre-incubation:

    • Wash the cells gently with Assay Buffer to remove excess dye.

    • Add various concentrations of this compound (or buffer for control wells) to the wells.

    • Incubate for a specific period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Fluorescence Measurement:

    • Place the plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for several seconds.

    • Use the instrument's injector to add a fixed concentration of the agonist to all wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well after agonist addition.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

Protocol 3: cAMP Accumulation Assay

This functional assay measures the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger. It is suitable for assessing the effect of this compound on Gi-coupled receptors (which inhibit adenylyl cyclase, decreasing cAMP) and Gs-coupled receptors (which stimulate adenylyl cyclase, increasing cAMP).

Objective: To determine if this compound acts as an antagonist at Gi- or Gs-coupled receptors by measuring its effect on agonist-mediated changes in cAMP levels.

Materials:

  • Cells expressing the Gi- or Gs-coupled receptor of interest.

  • A known agonist for the target receptor.

  • Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled receptor assays).

  • This compound hydrochloride.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Cell lysis buffer (provided with the kit).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Plating: Seed cells into a suitable microplate (format depends on the detection kit) and culture overnight.

  • Compound Treatment (for Gi-coupled receptors):

    • Pre-treat cells with varying concentrations of this compound in the presence of a PDE inhibitor for 15-30 minutes.

    • Add a fixed concentration of the agonist along with a fixed concentration of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Compound Treatment (for Gs-coupled receptors):

    • Pre-treat cells with varying concentrations of this compound in the presence of a PDE inhibitor for 15-30 minutes.

    • Add a fixed concentration of the agonist to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells by adding the lysis buffer provided in the kit.

  • cAMP Detection:

    • Follow the specific instructions of the commercial cAMP kit to prepare the reagents and samples.

    • Transfer the cell lysates to the detection plate if necessary.

    • Add the detection reagents (e.g., antibodies, fluorescent probes).

    • Incubate as required by the kit protocol.

  • Signal Measurement: Read the plate using a plate reader appropriate for the detection technology (e.g., fluorescence, time-resolved fluorescence, luminescence).

  • Data Analysis:

    • Calculate the cAMP concentration for each well based on a standard curve.

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists) value.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Clomipramine Degradation During Experimental Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize clomipramine degradation during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound degrades?

A1: this compound is susceptible to degradation through several pathways, including metabolic conversion, photodegradation, and chemical decomposition under certain conditions.

  • Metabolic Degradation: In biological systems, this compound is extensively metabolized in the liver. The main routes are N-demethylation to its active metabolite, desmethylthis compound, and hydroxylation at the 2- and 8-positions.[1][2] These metabolites can be further conjugated with glucuronic acid for excretion.[2]

  • Photodegradation: Exposure to ultraviolet (UV) light can lead to the formation of several degradation products, including imipramine, HO-imipramine, desmethyl-clomipramine, and HO-imipramine-N-oxide.[3][4][5][6] This is a critical consideration for sample handling and storage.

  • Chemical Degradation: this compound is sensitive to acidic, alkaline, and oxidative conditions.[7] Forced degradation studies have shown significant degradation in the presence of strong acids, bases, and oxidizing agents like hydrogen peroxide.[7]

Q2: My this compound sample shows unexpected peaks during HPLC analysis. What could be the cause?

A2: The appearance of unexpected peaks in your chromatogram often indicates the presence of degradation products or impurities.[8] The identity of these peaks can be inferred from the known degradation pathways of this compound. Common degradation products that may appear as new peaks include desmethylthis compound, hydroxy-clomipramine, this compound N-oxide, and various photodegradation products like imipramine.[1][3][9] To confirm the identity of these peaks, comparison with reference standards of known metabolites and degradation products is recommended.

Q3: How can I prevent photodegradation of this compound during my experiments?

A3: Given this compound's sensitivity to light, especially UV radiation, it is crucial to protect samples from light exposure at all stages of the experiment.[3][6][10]

  • Use Amber-Colored Containers: Always store and process samples in amber-colored or opaque tubes and vials to block UV light.

  • Work in a Dimly Lit Environment: When possible, perform sample preparation steps in a room with reduced lighting.

  • Wrap Equipment in Foil: If transparent containers are unavoidable, wrap them in aluminum foil to shield the samples from light.

Q4: What is the optimal pH range for storing this compound samples?

A4: The stability of this compound is pH-dependent.[11] It is most stable in neutral to slightly acidic conditions.[7][12] Extreme acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[7][11] For short-term storage of processed samples (e.g., in an autosampler), maintaining a pH between 4 and 6 is generally recommended. For long-term storage of biological samples, it is best to store them frozen at -80°C without pH adjustment immediately after collection.

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Biological Samples
Potential Cause Troubleshooting Step Expected Outcome
Degradation during sample collection and handling Collect blood samples in tubes containing an anticoagulant (e.g., EDTA, heparin) and immediately place them on ice. Separate plasma or serum by centrifugation in a refrigerated centrifuge as soon as possible.Minimized enzymatic and chemical degradation post-collection.
Oxidative Degradation Add an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the collection tubes or during the initial processing steps.Prevention of oxidative loss of this compound.
Adsorption to container surfaces Use low-adsorption polypropylene or silanized glass tubes for sample collection and processing.Increased recovery of this compound by preventing loss due to surface binding.
Improper storage conditions Store plasma or serum samples at -80°C immediately after processing until analysis. Avoid repeated freeze-thaw cycles.Preservation of this compound integrity over long-term storage.
Issue 2: Inconsistent Quantification Results Between Replicates
Potential Cause Troubleshooting Step Expected Outcome
Incomplete extraction Optimize the extraction procedure. For liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for this compound's charge state and that the organic solvent is appropriate. For solid-phase extraction, ensure the sorbent is correctly conditioned and that the wash and elution solvents are of the correct composition and volume.Consistent and high extraction efficiency across all samples.
Evaporation of solvent During solvent evaporation steps (e.g., under nitrogen), carefully monitor the process to avoid complete dryness, which can lead to the loss of the analyte. Reconstitute the residue in a known volume of mobile phase immediately after evaporation.Reproducible concentrations of this compound in the final extract.
Sample degradation in the autosampler Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to maintain the stability of the processed samples while awaiting injection.Minimized degradation of this compound in the final extracts before analysis.

Quantitative Data Summary

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress ConditionIncubation TimeTemperatureApproximate Degradation (%)Reference
5M Hydrochloric AcidNot Specified80°CSignificant degradation[7]
3% Hydrogen Peroxide5 minutesRoom Temperature, then boiling water bath~45%[7]
Sunlight Exposure15 minutesNot Specified~25-30%[7]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis
  • Materials:

    • Vacutainer tubes containing K2EDTA.

    • Amber-colored polypropylene microcentrifuge tubes.

    • Refrigerated centrifuge.

    • -80°C freezer.

    • Ice bath.

  • Procedure:

    • Collect whole blood into K2EDTA Vacutainer tubes.

    • Immediately invert the tubes gently 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the tubes in an ice bath to cool.

    • Within one hour of collection, centrifuge the tubes at 1,500 x g for 15 minutes at 4°C.

    • Carefully aspirate the plasma (supernatant) without disturbing the buffy coat and transfer it to amber-colored polypropylene microcentrifuge tubes.

    • Immediately store the plasma samples at -80°C until analysis.

Protocol 2: Liquid-Liquid Extraction of this compound from Plasma
  • Materials:

    • Plasma sample.

    • Internal standard solution (e.g., imipramine).

    • 1M Sodium hydroxide.

    • Extraction solvent (e.g., heptane:isoamyl alcohol, 95:5 v/v).[13]

    • 0.1M Hydrochloric acid.

    • Vortex mixer.

    • Centrifuge.

    • Solvent evaporator (e.g., nitrogen evaporator).

    • HPLC vials.

  • Procedure:

    • To 1 mL of plasma in a glass tube, add 50 µL of the internal standard solution.

    • Add 100 µL of 1M Sodium hydroxide to basify the sample (pH > 10). Vortex for 30 seconds.

    • Add 5 mL of the extraction solvent. Vortex vigorously for 2 minutes.

    • Centrifuge at 2,500 x g for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Add 200 µL of 0.1M Hydrochloric acid to the organic extract for back-extraction. Vortex for 2 minutes.

    • Centrifuge at 2,500 x g for 10 minutes.

    • Transfer the lower aqueous layer to a clean tube.

    • Evaporate the aqueous extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the HPLC mobile phase.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

Visualizations

Clomipramine_Metabolism This compound This compound Desmethylthis compound Desmethylthis compound (Active Metabolite) This compound->Desmethylthis compound N-Demethylation (CYP2C19, 3A4, 1A2) Hydroxythis compound 8-Hydroxythis compound This compound->Hydroxythis compound 8-Hydroxylation Clomipramine_N_Oxide This compound N-Oxide This compound->Clomipramine_N_Oxide N-Oxidation Hydroxydesmethylthis compound 8-Hydroxydesmethylthis compound Desmethylthis compound->Hydroxydesmethylthis compound 8-Hydroxylation Didesmethylthis compound Didesmethylthis compound Desmethylthis compound->Didesmethylthis compound N-Demethylation Conjugates Glucuronide Conjugates Hydroxythis compound->Conjugates Hydroxydesmethylthis compound->Conjugates

Caption: Metabolic pathway of this compound.

Sample_Prep_Workflow Start Start: Sample Collection (Amber Tubes, on Ice) Centrifugation Plasma/Serum Separation (Refrigerated Centrifuge) Start->Centrifugation Storage Sample Storage (-80°C) Centrifugation->Storage Extraction Extraction (LLE or SPE) Storage->Extraction Evaporation Solvent Evaporation (Under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: General workflow for this compound sample preparation.

Troubleshooting_Degradation Start Low/Inconsistent this compound Concentration Observed Check_Collection Review Sample Collection & Handling Protocol Start->Check_Collection Degradation Suspected Check_Storage Verify Storage Conditions (Temp, Light Protection) Start->Check_Storage Degradation Suspected Check_Extraction Evaluate Extraction Efficiency Start->Check_Extraction Low Recovery Check_Autosampler Check Autosampler Conditions (Temp) Start->Check_Autosampler Degradation Post-Processing Solution1 Implement Immediate Cooling and Use Amber Tubes Check_Collection->Solution1 Solution2 Ensure -80°C Storage and Minimize Freeze-Thaw Check_Storage->Solution2 Solution3 Optimize Extraction pH and Solvents Check_Extraction->Solution3 Solution4 Use Refrigerated Autosampler Check_Autosampler->Solution4

Caption: Troubleshooting decision tree for this compound degradation.

References

Addressing high inter-individual variability in clomipramine pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high inter-individual variability in clomipramine pharmacokinetic studies.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and its primary metabolic pathway? This compound is a tricyclic antidepressant that is extensively metabolized in the liver. The main metabolic pathway involves N-demethylation to an active metabolite, desmethylthis compound, primarily by CYP2C19, CYP3A4, and CYP1A2 enzymes. Both this compound and desmethylthis compound are then hydroxylated by CYP2D6 to inactive metabolites which are subsequently conjugated and excreted.[1][2][3]
What are the major factors contributing to high inter-individual variability in this compound pharmacokinetics? The primary drivers of variability are genetic polymorphisms in the CYP2D6 and CYP2C19 enzymes, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[1][4][5] Other contributing factors include age, co-medications that inhibit or induce these enzymes, smoking (which induces CYP1A2), and alcohol intake.[2][6]
What is the therapeutic range for this compound and when should samples be collected? The therapeutic range for the sum of this compound and its active metabolite, northis compound, is generally considered to be 230-450 ng/mL.[7][8][9] To ensure the measurement of trough concentrations, blood samples should be collected immediately before the next scheduled dose, at least 12-16 hours after the last administration.[4][7][8][9] Steady-state concentrations are typically reached within 1 to 2 weeks of initiating or changing a dose.[2][8]
How do CYP2D6 and CYP2C19 genetic polymorphisms affect this compound plasma concentrations? Individuals who are poor or intermediate metabolizers of CYP2D6 and/or CYP2C19 tend to have higher plasma concentrations of this compound and/or desmethylthis compound, increasing the risk of side effects.[1][10] Conversely, ultrarapid metabolizers may have lower plasma concentrations, potentially leading to a lack of therapeutic response at standard doses.[1]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Higher than expected this compound and/or desmethylthis compound plasma concentrations. - Patient may be a CYP2D6 or CYP2C19 poor or intermediate metabolizer.[1][10]- Co-administration of CYP2D6 or CYP2C19 inhibiting drugs (e.g., certain SSRIs, phenothiazines, cimetidine).[2][11]- Reduced liver function.[4]- Patient is elderly, who often have decreased clearance.[2][6]- Review the patient's genetic data for CYP2D6 and CYP2C19 polymorphisms.- Carefully review the patient's concomitant medications for potential drug-drug interactions.[12]- Assess liver function.- Consider dose reduction and therapeutic drug monitoring.[4]
Lower than expected this compound and/or desmethylthis compound plasma concentrations. - Patient may be a CYP2D6 ultrarapid metabolizer.[1]- Co-administration of CYP enzyme-inducing drugs (e.g., barbiturates, phenytoin).[11]- Patient is a smoker (induces CYP1A2, increasing demethylation).[1][2]- Poor patient compliance.- Review the patient's genetic data for CYP2D6 polymorphisms.- Review concomitant medications for potential inducers.- Inquire about the patient's smoking habits.- Assess patient compliance.[4]- Consider dose increase with careful monitoring.
Poor correlation between this compound dose and plasma concentrations across a study cohort. - High inter-individual variability due to genetic polymorphisms in CYP2D6 and CYP2C19.[3][4]- Inclusion of subjects with a wide range of ages.- Uncontrolled co-medications among subjects.- Variability in smoking status among subjects.- Stratify data analysis based on CYP2D6 and CYP2C19 metabolizer status.- Account for age as a covariate in pharmacokinetic modeling.- Record and analyze the impact of co-medications and smoking status.
Inconsistent results from analytical quantification of this compound. - Issues with the sample collection and handling procedure.- Suboptimal analytical method (e.g., HPLC-UV, LC-MS/MS).- Interference from other tricyclic antidepressants or their metabolites.[4]- Ensure strict adherence to the sample collection protocol, especially timing (trough levels).[4][7][9]- Use a validated and sensitive analytical method, such as LC-MS/MS, for accurate quantification.[13]- Review the specificity of the analytical method.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Desmethylthis compound

ParameterThis compoundDesmethylthis compoundReference
Elimination Half-Life (t½) 19-37 hours54-77 hours[3][11]
Time to Reach Steady-State ~1-2 weeks~1-2 weeks[2][8]
Apparent Volume of Distribution (Vd) ~17 L/kg (range: 9-25 L/kg)-[3]
Plasma Protein Binding ~97-98%~97-99%[3]

Table 2: Influence of CYP2D6 and CYP2C19 Genotype on this compound Pharmacokinetics

GenotypeEffect on this compound (C)Effect on Desmethylthis compound (DC)Reference
CYP2D6 Poor Metabolizer Increased C and DC concentrationsMarkedly increased DC concentrations[1][6]
CYP2D6 Ultrarapid Metabolizer Low plasma concentrations of C and DC-[1]
CYP2C19 Poor Metabolizer ~75% higher C concentrationsSignificantly increased C/DC ratio[5][14]

Experimental Protocols

Protocol 1: Plasma Sample Collection for Pharmacokinetic Analysis
  • Timing: Collect blood samples at trough concentration, immediately before the next scheduled dose (minimum 12 hours after the last dose).[7][8][9] For steady-state analysis, ensure the patient has been on a stable dose for at least one week.[4]

  • Tube Type: Collect blood in a red-top tube (serum) or a heparinized tube (plasma). Do not use serum separator tubes (SST).[7][9]

  • Processing: Centrifuge the blood sample to separate serum or plasma from the cells within 2 hours of collection.[8]

  • Storage: Aliquot the serum or plasma into a plastic vial and store refrigerated or frozen until analysis.

Protocol 2: Quantification of this compound and Desmethylthis compound by HPLC-UV

This protocol is based on a published method.[15][16]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add 0.5 mL of 1 M NaOH and 100 µL of an internal standard solution.

    • Add 3 mL of extraction solvent (heptane:isoamyl alcohol, 95:5 v/v), vortex for 1 minute, and centrifuge.

    • Transfer the organic layer to a clean tube and repeat the extraction.

    • Combine the organic layers and back-extract with 200 µL of 0.3% orthophosphoric acid.

    • Inject the aqueous layer into the HPLC system.

  • Chromatographic Conditions:

    • Column: C8 reverse phase column.

    • Mobile Phase: Acetonitrile:water (75:25 v/v) with pH adjusted to 4.0.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 215 nm.

  • Quantification:

    • Generate a standard curve with known concentrations of this compound and desmethylthis compound.

    • Calculate the concentration in the samples by comparing the peak area ratios of the analytes to the internal standard against the standard curve.

Visualizations

Clomipramine_Metabolism This compound This compound Desmethylthis compound Desmethylthis compound (Active Metabolite) This compound->Desmethylthis compound Demethylation (CYP2C19, CYP3A4, CYP1A2) Hydroxy_this compound 8-Hydroxythis compound (Inactive) This compound->Hydroxy_this compound Hydroxylation (CYP2D6) Hydroxy_Desmethylthis compound 8-Hydroxydesmethylthis compound (Inactive) Desmethylthis compound->Hydroxy_Desmethylthis compound Hydroxylation (CYP2D6) Conjugated_Metabolites Glucuronide Conjugates (Excreted) Hydroxy_this compound->Conjugated_Metabolites Conjugation Hydroxy_Desmethylthis compound->Conjugated_Metabolites Conjugation

Caption: Metabolic pathway of this compound.

Troubleshooting_Workflow Start High Inter-individual Variability Observed in PK Study Check_Genetics Review CYP2D6 and CYP2C19 Genotyping Data Start->Check_Genetics Check_Meds Review Concomitant Medications Start->Check_Meds Check_Demographics Analyze Impact of Age, Smoking, and Alcohol Use Start->Check_Demographics Stratify_Data Stratify Data Analysis by Genotype and Other Factors Check_Genetics->Stratify_Data Check_Meds->Stratify_Data Check_Demographics->Stratify_Data Reanalyze Re-analyze Pharmacokinetic Data Stratify_Data->Reanalyze

Caption: Workflow for investigating high inter-individual variability.

References

Technical Support Center: Enhancing the Oral Bioavailability of Clomipramine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during oral administration studies aimed at improving the bioavailability of clomipramine.

Understanding the Challenge: The First-Pass Effect

This compound, a tricyclic antidepressant, exhibits low and variable oral bioavailability (around 50%) primarily due to extensive first-pass metabolism in the liver.[1] This metabolic process, mainly mediated by cytochrome P450 enzymes (CYP2C19, CYP3A4, CYP1A2, and CYP2D6), rapidly converts this compound into its active metabolite, desmethylthis compound, and other inactive metabolites before it can reach systemic circulation.[1] Consequently, a significant portion of the orally administered dose does not contribute to the therapeutic effect of the parent drug.

This technical guide explores various formulation strategies designed to bypass or mitigate this first-pass metabolism, thereby enhancing the oral bioavailability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by formulation strategy and addresses common questions and challenges encountered during experimental studies.

Orodispersible Tablets (ODTs)

Q1: What is the rationale for using orodispersible tablets (ODTs) to improve this compound bioavailability?

A1: ODTs are designed to disintegrate or dissolve rapidly in the oral cavity, allowing for pre-gastric absorption of the drug through the buccal and pharyngeal mucosa. This route bypasses the gastrointestinal tract and, most importantly, the hepatic first-pass metabolism, potentially leading to a faster onset of action and increased bioavailability.[1]

Q2: My this compound ODTs have poor mechanical strength and high friability. How can I improve this?

A2: This is a common challenge with ODTs. Here are some troubleshooting tips:

  • Binder Selection and Concentration: Ensure you are using an appropriate binder at an optimal concentration. Insufficient binder can lead to weak tablets. Consider increasing the concentration of binders like microcrystalline cellulose (Avicel PH101) or trying different grades.

  • Superdisintegrant Choice: While superdisintegrants are crucial for rapid disintegration, some can negatively impact tablet hardness. If you are using a high concentration of a superdisintegrant like crospovidone, which is known for its rapid water uptake and swelling, it might be contributing to lower mechanical strength.[1] Consider partially replacing it with another superdisintegrant that forms a better compact, such as croscarmellose sodium.

  • Compression Force: Inadequate compression force can result in soft tablets. Gradually increase the compression force and monitor the effect on hardness and friability. However, be aware that excessive force can prolong disintegration time.

  • Moisture Content: The moisture content of the powder blend is critical. Too little moisture can lead to weak binding, while too much can cause sticking to the punches. Optimize the granulation or drying process to achieve an appropriate moisture level.

Q3: The disintegration time of my this compound ODTs is too long. What can I do?

A3: To achieve rapid disintegration, consider the following:

  • Superdisintegrant Concentration: Increase the concentration of the superdisintegrant in your formulation. Studies have shown that higher concentrations of superdisintegrants like crospovidone or sodium starch glycolate can significantly decrease disintegration time.

  • Type of Superdisintegrant: The mechanism of action of the superdisintegrant matters. Crospovidone swells and wicks water into the tablet, causing it to break apart quickly. Natural superdisintegrants like Plantago ovata mucilage have also shown excellent results.[1]

  • Formulation Technique: Direct compression is a common method for ODTs. Ensure proper mixing of the superdisintegrant within the blend to create a network that facilitates rapid water uptake.

  • Tablet Hardness: As mentioned, overly compressed tablets will have a longer disintegration time. Find the optimal balance between hardness and disintegration.

Sublingual Administration

Q1: How can sublingual administration improve this compound bioavailability?

A1: The sublingual route involves placing the drug formulation under the tongue, where it is absorbed through the highly vascularized sublingual mucosa directly into the systemic circulation. This avoids the gastrointestinal tract and the liver, thereby bypassing first-pass metabolism and potentially leading to a rapid onset of action and significantly increased bioavailability.[2]

Q2: I am observing high variability in my in vivo sublingual absorption study in rats. What are the possible reasons?

A2: High variability is a common issue in rodent sublingual studies. Potential causes include:

  • Inconsistent Dosing: Ensure the formulation is consistently placed in the sublingual cavity. Any portion that is swallowed will undergo oral absorption, leading to variability. The use of anesthetized animals can help control for this, though anesthesia itself can affect pharmacokinetics.

  • Saliva Production: The amount of saliva can affect the dissolution and absorption of the drug. Factors like the type of anesthetic used can influence salivation.

  • Formulation Properties: The viscosity and mucoadhesive properties of your formulation are crucial. A formulation that is too liquid may be quickly swallowed, while one with good mucoadhesion will have a longer residence time in the sublingual cavity, promoting absorption.

  • Animal Stress: For studies in conscious animals, stress can significantly impact physiological parameters, including blood flow to the sublingual mucosa. Acclimatize the animals to the procedure to minimize stress.

Q3: How can I enhance the permeation of this compound across the sublingual mucosa?

A3: The use of permeation enhancers can significantly improve sublingual absorption. Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to increase the sublingual bioavailability of this compound.[2] These agents can enhance drug solubility and permeability across the mucosal membrane. When formulating, it is important to optimize the concentration of the permeation enhancer, as excessive amounts can cause irritation.

Lipid-Based Nanoformulations (SLNs and SNEDDS)

Q1: What is the principle behind using Solid Lipid Nanoparticles (SLNs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for this compound?

A1: Both SLNs and SNEDDS are lipid-based nanoformulations that can enhance the oral bioavailability of lipophilic drugs like this compound through several mechanisms:

  • Lymphatic Absorption: These systems can promote absorption through the intestinal lymphatic system, which bypasses the portal circulation and thus the liver, avoiding first-pass metabolism.

  • Increased Solubility and Dissolution: By formulating this compound in a lipid-based system, its solubility and dissolution rate in the gastrointestinal fluids can be significantly improved.

  • Protection from Degradation: The lipid matrix can protect the drug from enzymatic and pH-dependent degradation in the gastrointestinal tract.

Q2: I am struggling with low entrapment efficiency of this compound in my SLN formulation. What are the potential causes and solutions?

A2: Low entrapment efficiency is a frequent problem in SLN formulation. Here are some troubleshooting strategies:

  • Lipid Selection: The solubility of this compound in the solid lipid is a critical factor. Choose a lipid in which this compound has high solubility at both room and elevated temperatures. A mixture of lipids can sometimes create imperfections in the crystal lattice, providing more space for the drug.

  • Surfactant Concentration: The type and concentration of the surfactant are crucial for stabilizing the nanoparticles and preventing drug expulsion. An insufficient amount of surfactant can lead to aggregation and low entrapment. Experiment with different surfactants and concentrations to find the optimal balance.

  • Production Method: The method of preparation significantly impacts entrapment efficiency. For thermolabile drugs, cold homogenization is preferred over hot homogenization to prevent drug degradation and partitioning into the aqueous phase. The parameters of the chosen method (e.g., homogenization speed and time) should be carefully optimized.

  • Drug Partitioning: During the cooling phase of the hot homogenization method, the drug may partition from the lipid melt into the aqueous phase. Rapid cooling can help to "trap" the drug within the solidifying lipid matrix.

Q3: My this compound SNEDDS formulation is showing signs of instability, such as phase separation or drug precipitation upon dilution. How can I address this?

A3: The stability of SNEDDS, both in their concentrated form and upon dilution, is paramount. Consider these points:

  • Excipient Selection: The choice of oil, surfactant, and cosurfactant is critical. The components must be miscible and capable of forming a stable nanoemulsion upon dilution. Screen various combinations to find a system with a large self-nanoemulsifying region in the pseudo-ternary phase diagram.

  • Surfactant-Cosurfactant Ratio (S/CoS Ratio): This ratio significantly influences the spontaneity of nanoemulsification and the stability of the resulting nanoemulsion. A low S/CoS ratio may not provide enough emulsifying power, leading to larger droplet sizes and instability. Systematically vary this ratio to find the optimal range.

  • Drug Loading: Overloading the system with the drug can lead to precipitation upon dilution. Determine the maximum solubility of this compound in the chosen oil/surfactant/cosurfactant mixture.

  • Thermodynamic Stability Testing: Subject your formulations to thermodynamic stress tests, such as centrifugation and freeze-thaw cycles, to identify and eliminate unstable formulations early in the development process.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters from studies investigating different strategies to improve this compound bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Different Administration Routes

Administration RouteDose (mg/kg)Bioavailability (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Oral (conscious)5024.8--2258 ± 1762[2]
Oral (anesthetized)5029.7--1891 ± 867[2]
Sublingual (anesthetized)5036.2--3303 ± 1576[2]
Sublingual with HP-β-CD (anesthetized)557.1---[2]
Intravenous5100---[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation where available.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Preparation of this compound Orodispersible Tablets by Direct Compression

Materials:

  • This compound HCl

  • Superdisintegrant (e.g., Crospovidone, Sodium Starch Glycolate, Plantago ovata mucilage)

  • Diluent/Binder (e.g., Microcrystalline Cellulose - Avicel PH101)

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Talc)

Method:

  • Sieving: Pass all ingredients through a #60 sieve separately to ensure uniformity.

  • Blending: Blend the this compound HCl, superdisintegrant, and diluent in a polyethylene bag or a suitable blender for 10-15 minutes to achieve a homogenous mixture.

  • Lubrication: Add the lubricant and glidant to the blend and mix for an additional 2-3 minutes. Avoid over-mixing, as it can negatively affect tablet hardness.

  • Compression: Compress the final blend into tablets using a single-punch or rotary tablet press with appropriate tooling. The compression force should be optimized to achieve tablets with adequate hardness and acceptable disintegration time.

  • Evaluation: Characterize the prepared tablets for weight variation, hardness, friability, drug content, wetting time, disintegration time, and in vitro dissolution.

Protocol 2: In Vivo Oral Bioavailability Study of this compound Formulation in Rats

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the animals overnight (12-18 hours) before drug administration, with free access to water.

  • Grouping: Divide the rats into groups (n=6 per group) for each formulation to be tested (e.g., conventional oral solution, ODT, SLN suspension, SNEDDS). Include an intravenous (IV) group to determine absolute bioavailability.

  • Drug Administration:

    • Oral: Administer the this compound formulation orally via gavage at a predetermined dose.

    • Sublingual: For sublingual studies, anesthetize the rats (e.g., with ketamine/xylazine) and carefully place the formulation in the sublingual pouch.

    • Intravenous: Administer a solution of this compound intravenously via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Plasma Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.

Protocol 3: HPLC Analysis of this compound in Rat Plasma

Instrumentation:

  • HPLC system with a UV detector

  • C8 or C18 reverse-phase column

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with a pH modifier like triethylamine and adjusted to an acidic pH (e.g., 4.0) with orthophosphoric acid.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection Wavelength: 215 nm or 252 nm

  • Injection Volume: 20-50 µL

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., imipramine or another suitable tricyclic antidepressant).

  • Add an alkalinizing agent (e.g., NaOH) and an extraction solvent (e.g., a mixture of heptane and isoamyl alcohol).

  • Vortex for several minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound.

  • Process these standards using the same extraction procedure as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Diagrams

Clomipramine_Metabolism cluster_cyp CYP450 Enzymes This compound This compound Desmethylthis compound Desmethylthis compound (Active Metabolite) This compound->Desmethylthis compound Demethylation Hydroxythis compound 8-Hydroxythis compound This compound->Hydroxythis compound Hydroxylation Didemethylthis compound Didemethylthis compound Desmethylthis compound->Didemethylthis compound Demethylation Hydroxydesmethylthis compound 8-Hydroxydesmethylthis compound Desmethylthis compound->Hydroxydesmethylthis compound Hydroxylation Conjugates Glucuronide Conjugates (Excreted) Hydroxythis compound->Conjugates Hydroxydesmethylthis compound->Conjugates CYP2C19 CYP2C19 CYP2C19->this compound CYP3A4 CYP3A4 CYP3A4->this compound CYP1A2 CYP1A2 CYP1A2->this compound CYP1A2->Desmethylthis compound CYP2D6 CYP2D6 CYP2D6->this compound CYP2D6->Desmethylthis compound

Caption: Metabolic pathway of this compound in the liver.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis Formulation Formulation of this compound (ODT, SLN, SNEDDS) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization Animal_Study Animal Dosing (Oral, Sublingual, IV) Characterization->Animal_Study Optimized Formulation Blood_Sampling Serial Blood Sampling Animal_Study->Blood_Sampling Plasma_Analysis HPLC/LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Modeling Plasma_Analysis->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability

Caption: General workflow for bioavailability studies.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Low Bioavailability FirstPass First-Pass Metabolism Problem->FirstPass LowSolubility Poor Solubility/ Dissolution Problem->LowSolubility Degradation GI Degradation Problem->Degradation ODT Orodispersible Tablets FirstPass->ODT Sublingual Sublingual Delivery FirstPass->Sublingual SLN Solid Lipid Nanoparticles FirstPass->SLN Lymphatic uptake SNEDDS SNEDDS FirstPass->SNEDDS Lymphatic uptake LowSolubility->SLN LowSolubility->SNEDDS Degradation->SLN Degradation->SNEDDS

Caption: Troubleshooting logic for low this compound bioavailability.

References

Troubleshooting clomipramine hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with clomipramine hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound hydrochloride in aqueous and organic solvents?

A1: this compound hydrochloride is a crystalline solid that is freely soluble in water and methanol.[1][2] Its solubility in various solvents is summarized in the table below.

Q2: I am observing precipitation when dissolving this compound hydrochloride in a neutral pH buffer. What could be the cause?

A2: Precipitation of this compound hydrochloride in neutral pH buffers can be due to its lower solubility at this pH. The pH of a 10 mg/mL solution of this compound hydrochloride in water is between 3.5 and 5.0.[1] Increasing the pH towards neutral or alkaline conditions can decrease its solubility. Additionally, the concentration of the drug in the buffer may have exceeded its solubility limit. The solubility of this compound hydrochloride in PBS (pH 7.2) is approximately 0.5 mg/mL.[3]

Q3: How does temperature affect the solubility of this compound hydrochloride?

A3: The solubility of this compound hydrochloride and its ion-associates generally increases with temperature.[4] If you are experiencing solubility issues, gentle warming of the solution may help. However, it is crucial to be aware that this compound hydrochloride solutions in sodium phosphate buffer can exhibit temperature-dependent phase separation, also known as a "Cloud Point".[5]

Q4: Can I prepare a concentrated stock solution of this compound hydrochloride and dilute it in my aqueous buffer?

A4: Yes, this is a common practice. This compound hydrochloride is soluble in organic solvents like ethanol and DMSO at concentrations of approximately 10 mg/mL.[3] A stock solution can be prepared in one of these organic solvents and then diluted into the aqueous buffer of choice. When doing so, ensure that the final concentration of the organic solvent is low enough to not have any physiological effects in your experiment.[3]

Q5: For how long can I store aqueous solutions of this compound hydrochloride?

A5: It is not recommended to store aqueous solutions of this compound hydrochloride for more than one day.[3] It is best to prepare fresh solutions for your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cloudiness or precipitation upon dissolution in buffer - The concentration exceeds the solubility limit at the given pH and temperature.- The pH of the buffer is too high.- Decrease the concentration of this compound hydrochloride.- Lower the pH of the buffer.- Gently warm the solution while stirring.- Prepare a concentrated stock in an organic solvent (e.g., ethanol, DMSO) and dilute it into the aqueous buffer.
Phase separation or "oiling out" of the compound - Temperature-dependent phase separation (Cloud Point) in certain buffers like sodium phosphate buffer.[5]- Adjust the temperature of the solution.- Consider using a different buffer system.
Incomplete dissolution of the crystalline solid - Insufficient mixing or sonication.- Low temperature of the solvent.- Increase mixing time or use a vortex mixer.- Briefly sonicate the solution.- Gently warm the solvent before or during dissolution.
Precipitation after adding the this compound hydrochloride stock solution (in organic solvent) to the aqueous buffer - The organic solvent concentration is too high in the final solution.- Rapid addition of the stock solution.- Ensure the volume of the organic stock solution is minimal compared to the final volume of the aqueous solution.- Add the stock solution dropwise to the aqueous buffer while stirring.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityReference(s)
WaterFreely soluble, ≥ 50 mg/mL[1][2][6]
Phosphate Buffered Saline (PBS), pH 7.2~0.5 mg/mL[3]
Phosphate Buffer, pH 6.8Sufficient for dissolution at concentrations used in cited studies.[7]
0.1 N Hydrochloric AcidSufficient for dissolution at concentrations used in cited studies.[8]
Ethanol~10 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[3]
Dimethylformamide (DMF)~3 mg/mL[3]
ChloroformFreely soluble[1]
Acetic Acid (100)Very soluble[1]
AcetoneSlightly soluble[1]
Diethyl EtherPractically insoluble[1]
Ethyl AcetatePractically insoluble[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound Hydrochloride

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride crystalline solid.

  • Dissolution: Add the weighed solid to the desired volume of aqueous buffer (e.g., PBS, pH 7.2).

  • Mixing: Stir the solution vigorously using a magnetic stirrer at room temperature.

  • Observation: Visually inspect the solution for complete dissolution. If undissolved particles remain, continue stirring and consider gentle warming or brief sonication.

  • Usage: Use the freshly prepared solution, ideally within the same day.[3]

Protocol 2: Preparation of a this compound Hydrochloride Solution using an Organic Stock

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound hydrochloride in a suitable organic solvent (e.g., 10 mg/mL in DMSO).[3] Purge the solvent with an inert gas before use.[3]

  • Dilution: While stirring the aqueous buffer, add the required volume of the organic stock solution dropwise to achieve the desired final concentration.

  • Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent is minimal to avoid any potential physiological effects.[3]

  • Observation: Inspect the final solution for any signs of precipitation.

  • Usage: Use the freshly prepared solution for your experiments.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start weigh Weigh this compound HCl start->weigh choose_method Choose Dissolution Method weigh->choose_method direct_dissolve Direct Dissolution in Aqueous Buffer choose_method->direct_dissolve Aqueous organic_stock Prepare Organic Stock Solution choose_method->organic_stock Organic Stock mix Mix/Stir direct_dissolve->mix dissolve_organic Dissolve in Ethanol/DMSO organic_stock->dissolve_organic dilute Dilute Stock in Aqueous Buffer dissolve_organic->dilute dilute->mix observe Observe for Complete Dissolution mix->observe ready Solution Ready for Use observe->ready Yes troubleshoot Precipitation/ Incomplete Dissolution observe->troubleshoot No check_conc Check Concentration troubleshoot->check_conc check_ph Check pH troubleshoot->check_ph warm_sonicate Warm/Sonicate troubleshoot->warm_sonicate change_buffer Change Buffer check_ph->change_buffer

Caption: Experimental workflow for preparing and troubleshooting this compound hydrochloride solutions.

solubility_factors solubility This compound HCl Solubility ph pH solubility->ph influences temp Temperature solubility->temp influences buffer Buffer Composition solubility->buffer influences concentration Concentration solubility->concentration influences ph_desc Lower pH generally increases solubility ph->ph_desc temp_desc Higher temperature generally increases solubility (beware of Cloud Point) temp->temp_desc buffer_desc Phosphate buffers can cause phase separation at certain temperatures buffer->buffer_desc conc_desc Exceeding solubility limit leads to precipitation concentration->conc_desc

Caption: Key factors influencing the aqueous solubility of this compound hydrochloride.

References

Technical Support Center: Clomipramine Dosage in Preclinical CYP2D6 Poor Metabolizer Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers investigating clomipramine in preclinical models with compromised CYP2D6 metabolism. This guide provides answers to frequently asked questions, detailed experimental protocols, and key data to facilitate your study design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the role of CYP2D6 in this compound metabolism and why is it important for my preclinical study?

A1: Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in the metabolism of this compound. Both this compound and its active metabolite, desmethylthis compound, are hydroxylated by CYP2D6 into less active metabolites, which are then conjugated and excreted.[1][2][3][4][5] Desmethylthis compound is formed from this compound primarily by other CYP enzymes like CYP2C19, CYP3A4, and CYP1A2.[1][3]

In a subset of the human population, genetic variations lead to a "poor metabolizer" (PM) phenotype, where CYP2D6 activity is absent or severely reduced.[6][7] These individuals are at a higher risk for adverse effects and toxicity from standard doses of this compound due to the accumulation of the parent drug and its active metabolite.[4][8] Therefore, modeling this PM phenotype in your preclinical studies is essential for predicting clinical outcomes in this patient population, assessing toxicity, and establishing safe and effective dosage guidelines.

Q2: How can I simulate a CYP2D6 poor metabolizer (PM) phenotype in a rat model?

A2: A common and effective method to simulate the CYP2D6 PM phenotype in preclinical models like rats is through chemical inhibition. This involves pre-treating the animals with a selective CYP2D6 inhibitor before administering this compound. Quinidine is a potent and selective inhibitor of CYP2D6 and is frequently used for this purpose in both clinical and preclinical studies.[9][10][11]

Alternatively, genetically engineered models, such as mice with the murine Cyp2d gene cluster deleted and replaced with human CYP2D6 variants, can be used to represent different human metabolizer phenotypes, including poor metabolizers.[12] However, chemical inhibition with quinidine in a standard rat strain (e.g., Sprague-Dawley) is a more accessible approach for most laboratories.

Q3: What is a typical this compound dose in rats, and how should I adjust it for a simulated CYP2D6 PM model?

A3: Standard doses of this compound in rat studies often range from 15 to 20 mg/kg, administered orally or via injection.[13][14][15] In humans, CYP2D6 poor metabolizers may require a dose reduction of approximately 50% compared to normal metabolizers to avoid toxicity while maintaining therapeutic efficacy.[2][3][16][17]

For a preclinical rat model where CYP2D6 is inhibited, a similar dose reduction strategy is a logical starting point. We recommend beginning with a 50% reduction of your standard experimental dose. However, the optimal dose should be determined empirically by conducting pharmacokinetic studies to measure plasma concentrations of this compound and desmethylthis compound, ensuring they align with clinically relevant therapeutic ranges.

Q4: What changes should I expect in the plasma concentrations of this compound and its metabolite in a CYP2D6 PM model?

A4: In a CYP2D6 PM model, you should expect a significant increase in the plasma concentrations of both this compound and its active metabolite, desmethylthis compound.[2] Since CYP2D6 is responsible for the hydroxylation (inactivation) of both compounds, its inhibition leads to their accumulation.[1][4] The ratio of the parent drug and active metabolite to their hydroxylated metabolites will be markedly increased.[2] This accumulation is the primary reason for the increased risk of side effects and necessitates a dose reduction.[4]

Experimental Protocols & Data

Protocol 1: Induction of a CYP2D6 Poor Metabolizer Phenotype in Rats

This protocol describes the chemical inhibition method using quinidine to simulate a CYP2D6 PM phenotype in rats.

Objective: To pharmacologically inhibit CYP2D6 activity in rats to mimic the poor metabolizer phenotype.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Quinidine sulfate

  • Vehicle for quinidine (e.g., 0.5% methylcellulose in water)

  • This compound hydrochloride

  • Vehicle for this compound (e.g., saline)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

Procedure:

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Quinidine Administration: Administer quinidine sulfate orally at a dose sufficient to inhibit CYP2D6. While the optimal dose can vary, studies inhibiting other CYP2D6 substrates have used doses that can be adapted for this purpose. A typical approach involves administering the inhibitor prior to the substrate drug.[11] A regimen of two 200 mg oral doses of quinidine sulfate given 25 hours and 1 hour before the substrate has been shown to be effective in humans.[11] Dose adjustments for rats should be considered based on allometric scaling.

  • This compound Administration: At 1 hour after the final quinidine dose, administer the adjusted dose of this compound (e.g., 7.5-10 mg/kg, representing a ~50% reduction from a standard 15-20 mg/kg dose).

  • Pharmacokinetic Sampling: Collect blood samples at various time points post-clomipramine administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma concentrations of this compound and desmethylthis compound using a validated LC-MS/MS method.

Quantitative Data: Expected Pharmacokinetic Changes

The following table summarizes the expected qualitative changes in pharmacokinetic parameters for this compound and desmethylthis compound in a CYP2D6 inhibited (PM) model compared to a normal metabolizer (NM) model. The precise quantitative values must be determined experimentally.

ParameterThis compound (CMI)Desmethylthis compound (DCMI)Rationale
Cmax (Peak Concentration) ▲ Increased▲ IncreasedReduced clearance of both parent and active metabolite.
AUC (Total Exposure) ▲▲ Significantly Increased▲▲ Significantly IncreasedReduced elimination via the CYP2D6 pathway leads to greater overall drug exposure.[2]
t1/2 (Half-life) ▲ Increased▲ IncreasedSlower elimination prolongs the time the compounds remain in circulation.[4]
Metabolic Ratio ▲▲ Significantly IncreasedN/AThe ratio of (CMI + DCMI) to their hydroxylated metabolites will be much higher, indicating blockage of the hydroxylation pathway.[2]

Table 1. Predicted changes in pharmacokinetic parameters in a CYP2D6 PM model.

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of this compound, highlighting the central role of the CYP2D6 enzyme.

ClomipramineMetabolism CMI This compound DCMI Desmethylthis compound (Active Metabolite) CMI->DCMI CYP2C19, 3A4, 1A2 OH_CMI 8-Hydroxy-Clomipramine (Less Active) CMI->OH_CMI CYP2D6 OH_DCMI 8-Hydroxy-Desmethylthis compound (Less Active) DCMI->OH_DCMI CYP2D6 Excretion Glucuronidation & Excretion OH_CMI->Excretion OH_DCMI->Excretion

Caption: Metabolism of this compound highlighting the key hydroxylation step catalyzed by CYP2D6.

Experimental Workflow for Dosage Adjustment

This workflow outlines the logical steps for determining the appropriate this compound dosage in a preclinical CYP2D6 PM model.

ExperimentalWorkflow start Start: Define Standard This compound Dose in NM Model inhibit Induce CYP2D6 PM Phenotype (e.g., with Quinidine) start->inhibit dose_reduce Administer Reduced this compound Dose (e.g., 50% Reduction) inhibit->dose_reduce pk_study Conduct Pharmacokinetic Study: Measure Plasma CMI & DCMI dose_reduce->pk_study compare Compare Plasma Concentrations to Therapeutic Range pk_study->compare adjust Adjust Dose Up or Down compare->adjust Outside Range   finalize Finalize Optimal Dose for CYP2D6 PM Model compare->finalize  Within Range adjust->dose_reduce

Caption: Logical workflow for preclinical dose adjustment of this compound in a CYP2D6 PM model.

Mechanism of Action: Neurotransmitter Reuptake Inhibition

This compound and its active metabolite exert their therapeutic effects by blocking the reuptake of serotonin and norepinephrine.

MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft SERT SERT (Serotonin Transporter) NET NET (Norepinephrine Transporter) Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake CMI This compound (CMI) CMI->SERT  Inhibits (Potent) CMI->NET Inhibits DCMI Desmethylthis compound (DCMI) DCMI->SERT Inhibits (Weaker) DCMI->NET  Inhibits (Potent)

Caption: this compound and its metabolite inhibit serotonin (SERT) and norepinephrine (NET) transporters.

References

Preventing photochemical degradation of clomipramine in laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the photochemical degradation of clomipramine in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is photochemical degradation and why is it a concern for this compound?

A1: Photochemical degradation is the breakdown of a molecule, in this case, this compound, caused by the absorption of light, particularly ultraviolet (UV) and visible light.[1] This is a significant concern as it can lead to a loss of drug potency, the formation of potentially toxic degradation products, and consequently, inaccurate experimental results.[1][2][3]

Q2: What are the main products of this compound photodegradation?

A2: When exposed to UV radiation, this compound degrades into several products. The primary identified photodegradation products include imipramine, HO-imipramine, desmethyl-clomipramine, and HO-imipramine-N-oxide.[1][3][4][5]

Q3: What is the chemical mechanism behind the photodegradation of this compound?

A3: The photodegradation of this compound primarily occurs through two mechanisms:

  • Homolytic cleavage of the carbon-chlorine bond: The energy from light can break the bond between the carbon and chlorine atoms on the tricyclic ring.

  • Photooxidation of the amine group: The tertiary amine side chain can be oxidized upon exposure to light.[3][6] These reactions can be influenced by the presence of oxygen and the solvent used.[3][6]

Q4: What factors in the laboratory can accelerate the photochemical degradation of this compound?

A4: Several factors can increase the rate of this compound degradation:

  • Light Source and Intensity: Direct exposure to sunlight or artificial light sources with a UV component will significantly accelerate degradation.[1][7]

  • Solvent: The choice of solvent can influence the degradation pathway and rate.[3][6]

  • pH of the Solution: The pH of the solution can affect the stability of this compound.[6]

  • Presence of Oxidizing Agents: Oxidizing agents can promote the degradation of this compound.[7][8]

  • Temperature: Elevated temperatures can sometimes work in conjunction with light to increase degradation rates.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of this compound concentration in solution over a short period. Photodegradation due to exposure to ambient laboratory light.Prepare and store this compound solutions in amber-colored volumetric flasks or wrap containers in aluminum foil to protect them from light.[8]
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products from light exposure.Identify the degradation products by comparing with known standards or using techniques like mass spectrometry.[4][5] Implement light-protective measures for all future experiments.
Inconsistent results in bioassays or analytical measurements. Variable degradation of this compound between samples due to inconsistent light exposure.Standardize all experimental procedures to minimize light exposure. Work in a dimly lit area or use a fume hood with the light turned off when handling this compound solutions.
Precipitate formation in older this compound solutions. This could be due to the formation of less soluble degradation products.Filter the solution before use and re-quantify the this compound concentration. For future work, prepare fresh solutions and store them under light-protected and refrigerated conditions.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under various stress conditions.

Stress ConditionExposure TimeTemperatureApproximate Degradation (%)Reference
Sunlight15 minRoom Temperature25-30%[7]
3% Hydrogen Peroxide5 minRoom Temperature~45%[7]
5M Hydrochloric Acid-80°CConsiderable degradation[7]
UV-A Lamp (20W)4 hours25°CSignificant decomposition[5]

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solution

This protocol outlines a typical procedure for assessing the photostability of a this compound solution according to ICH guidelines.

1. Materials and Reagents:

  • This compound hydrochloride

  • HPLC-grade methanol (or other solvent of interest)

  • Phosphate buffer (pH as required for the study)

  • Amber and clear glass vials

  • Calibrated photostability chamber with a UV/Vis light source

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound hydrochloride in the desired solvent (e.g., methanol or a specific buffer) at a known concentration (e.g., 100 µg/mL).

  • Ensure complete dissolution.

3. Experimental Setup:

  • Transfer aliquots of the this compound solution into both clear and amber glass vials. The amber vials will serve as the dark control.

  • Place the vials in the photostability chamber.

  • Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

4. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw samples from both the exposed and dark control vials.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for both the exposed and control samples.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

  • Characterize any major degradation products using techniques like LC-MS.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for separating this compound from its degradation products.

1. Chromatographic Conditions:

  • Column: Inertsil ODS 3V (250 x 4.6 mm, 5 µm particle size) or equivalent C18 column.[9]

  • Mobile Phase: A mixture of pH 3.2 phosphate buffer solution and acetonitrile (50:50 v/v).[9]

  • Flow Rate: 1.2 mL/min.[9]

  • Detector: PDA detector at 254 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

2. Preparation of Solutions:

  • Diluent: Methanol.[9]

  • Standard Solution: Accurately weigh and dissolve this compound hydrochloride in the diluent to obtain a known concentration (e.g., 100 µg/mL).[9]

  • Sample Solution: Dilute the samples from the photostability study with the diluent to fall within the linear range of the method.

3. Method Validation:

  • Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[9] Forced degradation studies should be performed to demonstrate that the method can separate this compound from its degradation products.[9]

Visualizations

Clomipramine_Photodegradation_Pathway cluster_products Degradation Products This compound This compound Imipramine Imipramine This compound->Imipramine Homolytic C-Cl cleavage Desmethyl_this compound Desmethyl-clomipramine This compound->Desmethyl_this compound HO_Imipramine_N_Oxide HO-Imipramine-N-Oxide This compound->HO_Imipramine_N_Oxide Photooxidation of Amine Light Light (UV/Visible) Light->this compound initiates HO_Imipramine HO-Imipramine Imipramine->HO_Imipramine

Caption: Photodegradation pathway of this compound.

Photostability_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare this compound Solution B Aliquot into Clear and Amber Vials A->B C Expose to Light in Photostability Chamber B->C D Store Control in Dark B->D E Withdraw Samples at Time Intervals C->E D->E F Analyze by Stability-Indicating HPLC E->F G Quantify this compound and Degradants F->G

Caption: Experimental workflow for photostability testing.

References

Technical Support Center: Enhancing Clomipramine Brain Distribution in Hyperlipidaemic Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the brain distribution of clomipramine in hyperlipidaemic rat models.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the brain distribution of this compound significantly reduced in hyperlipidaemic rat models?

A: The primary reason for reduced this compound brain distribution in hyperlipidaemia is a phenomenon known as the "plasma sink" effect.[1] Hyperlipidaemia is characterized by elevated levels of lipid-rich proteins (lipoproteins) in the blood. This compound is a lipophilic drug with a high affinity for triglycerides.[1] Consequently, the drug extensively binds to these circulating lipoproteins, which effectively traps it within the bloodstream. This leads to a significant decrease in the plasma unbound fraction of this compound, which is the portion of the drug available to cross the blood-brain barrier (BBB) and enter the brain.[1] Studies show the amount of this compound in the brain of hyperlipidaemic rats can be dramatically lower (e.g., 0.31 µg/g) compared to control rats (1.89 µg/g).[1]

Q2: What are the expected pharmacokinetic changes for this compound in a hyperlipidaemic state?

A: In a hyperlipidaemic model, you should anticipate the following pharmacokinetic shifts compared to normolipidaemic controls:

  • Higher total plasma concentration: Due to being bound to lipoproteins, the drug's clearance from the plasma is reduced.[1]

  • Significantly lower plasma unbound fraction: A larger portion of the drug is bound, reducing the free, active concentration. For instance, the unbound fraction in hyperlipidaemic rats was reported to be 0.98% versus 6.51% in control rats.[1]

  • Lower apparent volume of distribution (Vd): The drug is confined more to the plasma compartment rather than distributing into tissues like the brain.[1]

  • Dramatically lower brain-to-plasma concentration ratio: This is the most direct indicator of reduced brain penetration.[1]

Q3: How does hyperlipidaemia itself affect the integrity of the blood-brain barrier (BBB)?

A: Hyperlipidaemia, particularly high levels of triglycerides and low-density lipoprotein (LDL) cholesterol, can be detrimental to BBB integrity.[2][3] Research suggests that dyslipidemia is associated with BBB impairment and can exacerbate its disruption.[2][3] However, in the specific case of this compound, the primary obstacle to its brain entry in hyperlipidaemic states is not necessarily a less permeable barrier, but rather the extensive plasma binding that reduces the amount of drug available to even reach the barrier.[1]

Q4: What are the established methods for inducing hyperlipidaemia in rat models for these types of studies?

A: Several methods are commonly used:

  • Pharmacological Induction: Intraperitoneal injection of Poloxamer 407 is a well-documented and rapid method to induce hyperlipidaemia.[1]

  • Dietary Induction: Feeding rats a high-fructose or high-sucrose diet for several weeks effectively induces hypertriglyceridaemia.[4] High-fat diets are also commonly used.

  • Genetic Models: Strains like the JCR:LA-cp rat, which are homozygous for the corpulent gene (cp/cp), naturally develop obesity, insulin resistance, and hypertriglyceridaemia.[4]

Q5: What are the leading strategies to overcome poor brain distribution of this compound in hyperlipidaemia?

A: The main goal is to protect the drug from plasma lipoprotein binding and facilitate its transport across the BBB. Key strategies include:

  • Lipid-Based Nanocarriers: Encapsulating this compound in systems like solid lipid nanoparticles (SLNs) or liposomes can shield it from plasma binding, improve its pharmacokinetic profile, and enhance BBB penetration.[5][6]

  • Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can also be used to encapsulate the drug, offering controlled release and targeted delivery.[6]

  • Intranasal Delivery: Administering a nanoformulation of this compound via the intranasal route can bypass the BBB and systemic circulation, allowing for direct nose-to-brain transport along neuronal pathways.[5][7]

Section 2: Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected this compound levels in the brain. 1. Incomplete Hyperlipidaemia Induction: The lipid levels may not be sufficiently elevated to produce a consistent effect.Verify Lipid Profile: Measure plasma triglycerides and total cholesterol before drug administration to confirm the hyperlipidaemic state in each animal.
2. High Plasma Protein Binding: The "plasma sink" effect is sequestering nearly all the administered drug.Measure Unbound Fraction: Quantify the free vs. bound this compound in plasma samples. Consider Nanoformulations: Develop and test a lipid-based nanocarrier to shield the drug from lipoprotein binding.[5][6]
3. Inefficient Tissue Extraction: The protocol for extracting this compound from the brain homogenate may be suboptimal.Validate Extraction Method: Perform spike-and-recovery experiments to ensure high and consistent recovery of this compound and its metabolites from the brain matrix.
High variability in pharmacokinetic data between animals. 1. Biological Variation: Differences in individual metabolic rates or severity of hyperlipidaemia.Standardize Animal Cohort: Use animals of the same age, sex, and weight. Ensure a sufficient acclimatization period under controlled environmental conditions. Increase the number of animals per group (n) to improve statistical power.
2. Inconsistent Drug Administration: Errors in dosing volume or administration technique (e.g., improper oral gavage, subcutaneous leakage during IV injection).Refine Administration Technique: Ensure all personnel are thoroughly trained. For achieving stable drug levels, consider using surgically implanted osmotic minipumps for continuous infusion.[8]
Difficulty quantifying low this compound concentrations in the brain. 1. Insufficient Analytical Sensitivity: The HPLC method may not have a low enough limit of quantification (LOQ).Optimize HPLC Method: Use a more sensitive detector (e.g., mass spectrometry - LC-MS/MS). Optimize the mobile phase and gradient. Ensure on-line sample clean-up to reduce matrix interference.[9]
2. Drug Degradation: this compound or its metabolites may be degrading during sample processing or storage.Ensure Sample Stability: Process samples on ice and store them at -80°C immediately after collection. Conduct stability tests of the analytes in the biological matrix under experimental conditions.

Section 3: Data Presentation

Table 1: Comparative Pharmacokinetics of this compound in Control vs. Hyperlipidaemic Rats

ParameterControl RatsHyperlipidaemic RatsPercentage ChangeReference
Steady State Plasma Conc. (µg/mL) 0.30 ± 0.020.45 ± 0.01+50%[1]
Brain Conc. (µg/g) 1.89 ± 0.130.31 ± 0.06-83.6%[1]
Plasma Unbound Fraction (%) 6.51 ± 0.620.98 ± 0.05-84.9%[1]
Brain-to-Plasma Ratio ~6.3~0.69-89.0%Calculated from[1]

Table 2: Example of this compound Distribution in Different Brain Regions (Normolipidaemic Rat Model)

Data from chronic oral administration (15 mg/kg for 14 days).

Brain RegionThis compound Concentration (µg/mg tissue)Reference
Cerebral Cortex2.9[10][11]
Hypothalamus> Striatum[10][11]
Striatum> Cerebellum[10][11]
Cerebellum~0.20[10][11]
Hippocampus~0.20[10][11]
Brainstem< Hippocampus[10][11]

Section 4: Experimental Protocols

Protocol 1: Induction of Hyperlipidaemia via Poloxamer 407

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Preparation: Prepare a 30% (w/v) solution of Poloxamer 407 in cold saline. Keep the solution on ice to maintain its liquid state.

  • Administration: Administer a single intraperitoneal (IP) injection of the Poloxamer 407 solution at a dose of 1 g/kg.

  • Confirmation: Hyperlipidaemia typically develops within 24-48 hours. Collect blood samples to confirm elevated plasma triglycerides and cholesterol levels before proceeding with this compound administration.[1]

Protocol 2: Quantification of this compound in Brain and Plasma via HPLC

  • Sample Collection: At the designated time point, anesthetize the rat and collect blood via cardiac puncture into heparinized tubes. Immediately perfuse the brain with ice-cold saline to remove blood. Dissect the brain (or specific regions) and flash-freeze in liquid nitrogen. Store all samples at -80°C.

  • Plasma Preparation: Centrifuge blood at 4,000 rpm for 15 min at 4°C to separate plasma.

  • Brain Tissue Homogenization: Weigh the frozen brain tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.

  • Protein Precipitation/Extraction: To a known volume of plasma or brain homogenate, add a protein precipitating agent like acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.

  • Analysis: Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase. Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 or CN) and a UV or MS detector.[9] A fully automated method with on-line column-switching can improve throughput and reproducibility.[9]

  • Quantification: Calculate the concentration of this compound and its metabolites based on a standard curve prepared in the corresponding matrix (plasma or brain homogenate).

Section 5: Visualizations

G cluster_prep Phase 1: Model Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Select Animal Cohort (e.g., Sprague-Dawley Rats) B Induce Hyperlipidaemia (e.g., Poloxamer 407 IP Injection) A->B C Verify Lipid Profile (Triglycerides, Cholesterol) B->C D Administer this compound (Control vs. Nanoformulation) C->D E Collect Samples at Time Points (Blood, Brain) D->E F Process Samples (Homogenization, Extraction) E->F G Quantify Drug Concentration (HPLC or LC-MS/MS) F->G H Data Analysis (Pharmacokinetic Modeling) G->H G cluster_blood Bloodstream (Hyperlipidaemic) cluster_brain Brain C This compound (Free Drug) LP Lipoproteins (High Concentration) C->LP High Affinity Binding BBB Blood-Brain Barrier C->BBB Low Unbound Fraction Available to Cross BoundC Bound this compound (High %) BrainC Low this compound Concentration BBB->BrainC Reduced Penetration G cluster_blood Bloodstream (Hyperlipidaemic) cluster_brain Brain NanoC Nano-Encapsulated This compound LP Lipoproteins NanoC->LP Binding Avoided BBB Blood-Brain Barrier NanoC->BBB Protected Drug Transport BrainC Enhanced this compound Concentration BBB->BrainC Enhanced Uptake

References

Validation & Comparative

Comparative Analysis of Clomipramine and SSRIs for OCD in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tricyclic antidepressant clomipramine and selective serotonin reuptake inhibitors (SSRIs) in preclinical animal models of obsessive-compulsive disorder (OCD). This analysis is supported by quantitative data from key behavioral paradigms, detailed experimental protocols, and visualizations of associated signaling pathways.

While both this compound and SSRIs are established treatments for OCD, their comparative efficacy and underlying mechanisms are not fully elucidated, particularly in preclinical settings. Animal models provide a crucial platform to investigate the neurobiological underpinnings of OCD-like behaviors and to screen novel therapeutic agents. This guide focuses on three commonly used paradigms: the marble-burying test, the nestlet shredding test, and the signal attenuation paradigm.

Data Presentation: Quantitative Comparison

Table 1: Marble-Burying Test

DrugDose (mg/kg)Animal ModelReduction in Marble Burying (%)Reference
This compound 100MouseSignificant Inhibition[1]
Paroxetine 10MouseSignificant Inhibition[1]
Fluvoxamine 30MouseSignificant Inhibition[1]
Fluoxetine 10MouseSignificant Inhibition[2]
Sertraline 2MouseSignificant Reduction[3]
Escitalopram Not specifiedMouseSignificant Decrease[4]

Table 2: Nestlet Shredding Test

DrugDose (mg/kg)Animal ModelEffect on Nestlet ShreddingReference
This compound Not specifiedMouseDose-dependent suppression[5]
Fluoxetine Not specifiedMouseDose-dependent suppression[5]
Citalopram Not specifiedMouseDose-dependent suppression[5]

Table 3: Signal Attenuation Paradigm

DrugDose (mg/kg)Animal ModelEffect on Compulsive Lever PressingReference
This compound Not specifiedRatDid not exacerbate compulsive lever pressing[6]
Paroxetine 5RatDose-dependently decreased compulsive lever presses[7]
Fluoxetine 10RatAttenuated excessive lever pressing[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following sections outline the protocols for the three key behavioral paradigms discussed.

Marble-Burying Test

The marble-burying test is a widely used model to assess repetitive and compulsive-like digging behavior in rodents.

Animals: Male NIH Swiss mice are commonly used.[5] Animals should be handled for several days prior to testing to acclimate them to the experimenter.

Apparatus: A standard polycarbonate rat cage (e.g., 26 cm x 48 cm x 20 cm) is filled with 5 cm of fresh, unscented bedding material.[2] Twenty glass marbles (approximately 1.5 cm in diameter) are evenly placed on the surface of the bedding.[2]

Drug Administration: this compound or SSRIs are typically administered intraperitoneally (i.p.) at specified doses 30-60 minutes before the test.[1][5] Chronic administration protocols, which may better mimic the clinical situation, involve daily injections over several weeks.[2]

Procedure:

  • Following drug or vehicle administration, a single mouse is placed in the prepared cage.

  • The mouse is left undisturbed for 30 minutes.

  • After the session, the mouse is removed, and the number of marbles buried (at least two-thirds of their surface covered by bedding) is counted by an observer blind to the treatment condition.

Scoring: The primary measure is the number of marbles buried. A reduction in the number of buried marbles is indicative of a potential anti-compulsive effect.

Marble_Burying_Workflow cluster_prep Preparation cluster_test Testing cluster_scoring Scoring Cage_Prep Prepare Cage (Bedding + 20 Marbles) Drug_Admin Administer Drug (this compound or SSRI) Place_Mouse Place Mouse in Cage Drug_Admin->Place_Mouse Test_Period 30-minute Test Period Place_Mouse->Test_Period Remove_Mouse Remove Mouse Test_Period->Remove_Mouse Count_Marbles Count Buried Marbles Remove_Mouse->Count_Marbles Nestlet_Shredding_Workflow cluster_prep Preparation cluster_test Testing cluster_scoring Scoring Cage_Prep Prepare Cage (Bedding + Pre-weighed Nestlet) Drug_Admin Administer Drug (this compound or SSRI) Place_Mouse Place Mouse in Cage Drug_Admin->Place_Mouse Test_Period 30-minute Test Period Place_Mouse->Test_Period Remove_Mouse Remove Mouse Test_Period->Remove_Mouse Weigh_Nestlet Weigh Unshredded Nestlet Remove_Mouse->Weigh_Nestlet Calculate_Shredded Calculate Amount Shredded Weigh_Nestlet->Calculate_Shredded Signal_Attenuation_Workflow cluster_training Training Stages cluster_test Test Session Magazine_Training 1. Magazine Training (Cue + Reward Association) Lever_Training 2. Lever Press Training (Lever Press -> Cue + Reward) Magazine_Training->Lever_Training Signal_Attenuation 3. Signal Attenuation (Cue presented without Reward) Lever_Training->Signal_Attenuation Drug_Admin Administer Drug (this compound or SSRI) Signal_Attenuation->Drug_Admin Extinction_Test 4. Extinction Test (Lever Press -> Cue, No Reward) Drug_Admin->Extinction_Test Measure_Presses Measure Compulsive Lever Presses Extinction_Test->Measure_Presses Serotonergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT SERT Serotonin->SERT Reuptake Receptors 5-HT Receptors (e.g., 5-HT1B, 5-HT2A, 5-HT2C) Serotonin->Receptors Binds to Signaling Downstream Signaling Receptors->Signaling This compound This compound This compound->SERT Blocks SSRIs SSRIs SSRIs->SERT Blocks Neurotransmitter_Interactions cluster_cstc CSTC Circuitry Cortex Cortex Striatum Striatum Cortex->Striatum Glutamate Thalamus Thalamus Striatum->Thalamus Thalamus->Cortex Serotonin Serotonin System Serotonin->Striatum Modulates Dopamine Dopamine System Dopamine->Striatum Modulates Glutamate Glutamate System This compound This compound This compound->Serotonin This compound->Dopamine SSRIs SSRIs SSRIs->Serotonin

References

Bioequivalence of Generic Clomipramine in Veterinary Medicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioequivalence testing for generic clomipramine formulations in animal studies, with a focus on canine models. This compound, a tricyclic antidepressant, is utilized in veterinary medicine to manage conditions such as separation anxiety in dogs.[1][2] The approval of generic formulations necessitates rigorous bioequivalence studies to ensure their therapeutic interchangeability with the innovator product.

Comparative Bioavailability of Generic this compound

The primary goal of a bioequivalence study is to demonstrate that a generic drug product is absorbed at the same rate and to the same extent as the reference listed new animal drug (RLNAD).[3] For this compound, the key pharmacokinetic (PK) parameters assessed are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[4]

While comprehensive, publicly available data from a single study comparing multiple generic this compound formulations in an animal model is limited, the U.S. Food and Drug Administration (FDA) has approved generic this compound hydrochloride tablets based on in vivo blood-level studies in dogs.[1][3] These studies have successfully demonstrated bioequivalence to the reference product, Clomicalm®.[2][3]

For a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means (generic/brand) of Cmax and AUC must fall within the range of 80% to 125%.[4]

Table 1: Representative Pharmacokinetic Parameters of this compound in Dogs Following Oral Administration

ParameterSingle Dose (3 mg/kg)Repeated Dose (2-4 mg/kg/day)
Tmax (hours) 0.75 - 3.13 - 8
Cmax (ng/mL) 16 - 31043 - 222
t½ (hours) 1.2 - 161.5 - 9
AUC (ng·h/mL) Data not consistently reportedData not consistently reported

Note: This table presents a range of values reported in pharmacokinetic studies of the innovator product and is intended to provide a baseline for what would be expected in bioequivalence studies. Actual values will vary depending on the specific study protocol and formulation.

Experimental Protocols for Bioequivalence Testing

A standardized protocol is crucial for the reliable assessment of bioequivalence. The following outlines a typical experimental design for a single-dose, randomized, two-period, two-sequence crossover study in dogs, based on veterinary bioequivalence guidelines.[4][5][6]

1. Animal Subjects:

  • Species: Healthy adult dogs (e.g., Beagles) of a single gender or a balanced mix of males and females.[7]

  • Health Status: Clinically healthy, confirmed by veterinary examination and clinical pathology.

  • Housing: Housed individually or in small groups in a controlled environment.

  • Acclimation: Allowed an adequate acclimation period before the study begins.

2. Study Design:

  • Design: A randomized, two-period, two-sequence crossover design is standard.[4]

  • Treatments:

    • Test Product: Generic this compound formulation.

    • Reference Product: Innovator this compound formulation (e.g., Clomicalm®).

  • Dosing: A single oral dose of this compound is administered. The dose is typically based on the highest labeled dose.[6]

  • Washout Period: A washout period of at least 7 days between treatment periods is implemented to ensure complete drug elimination.[8]

  • Feeding: Dogs are typically fasted overnight before dosing and for a specified period after dosing.[9]

3. Blood Sampling:

  • Collection: Blood samples are collected via an appropriate vein (e.g., cephalic or jugular) at predetermined time points.

  • Schedule: A typical schedule includes a pre-dose sample and multiple post-dose samples to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases. A suggested schedule might be: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

4. Analytical Method:

  • Assay: Plasma concentrations of this compound and its major active metabolite, desmethylthis compound, are determined using a validated bioanalytical method, such as gas chromatography with mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic and Statistical Analysis:

  • PK Parameters: The primary pharmacokinetic parameters, Cmax and AUC, are calculated from the plasma concentration-time data for each dog. Tmax is also determined.

  • Statistical Analysis: The data for Cmax and AUC are log-transformed and analyzed using an analysis of variance (ANOVA) to assess the formulation, period, and sequence effects. The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated for Cmax and AUC.

Visualizing Key Processes

This compound's Mechanism of Action

This compound is a tricyclic antidepressant that functions as a serotonin and norepinephrine reuptake inhibitor.[10][11] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, it increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[11][12]

Clomipramine_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Vesicle Vesicles (Serotonin & Norepinephrine) Vesicle->SynapticCleft Release SynapticCleft->SERT Reuptake SynapticCleft->NET Reuptake Serotonin Serotonin SerotoninReceptor Serotonin Receptor Serotonin->SerotoninReceptor Binds Norepinephrine Norepinephrine NorepinephrineReceptor Norepinephrine Receptor Norepinephrine->NorepinephrineReceptor Binds Effect Therapeutic Effect SerotoninReceptor->Effect NorepinephrineReceptor->Effect

Caption: Mechanism of action of this compound.

Experimental Workflow for a Canine Bioequivalence Study

The following diagram illustrates the typical workflow for a bioequivalence study of generic this compound in dogs.

BE_Workflow start Study Start acclimation Animal Acclimation start->acclimation randomization Randomization to Treatment Groups acclimation->randomization period1 Period 1 randomization->period1 dosing1 Dosing: Group A: Test Group B: Reference period1->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Washout Period sampling1->washout period2 Period 2 washout->period2 dosing2 Dosing: Group A: Reference Group B: Test period2->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 bioanalysis Bioanalysis of Plasma Samples sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% Confidence Interval) pk_analysis->stat_analysis conclusion Bioequivalence Conclusion stat_analysis->conclusion

Caption: Canine bioequivalence study workflow.

References

A Comparative Pharmacokinetic Analysis of Clomipramine in Canines and Felines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of the pharmacokinetic profiles of the tricyclic antidepressant clomipramine and its primary active metabolite, desmethylthis compound, in dogs and cats. The information herein is intended for researchers, scientists, and professionals in the field of drug development and veterinary medicine.

Executive Summary

Significant interspecies differences exist in the absorption, distribution, metabolism, and excretion of this compound between dogs and cats. Notably, cats exhibit a much higher oral bioavailability and a longer elimination half-life compared to dogs, who metabolize the drug more rapidly. These variations underscore the importance of species-specific dosing regimens to ensure therapeutic efficacy and safety.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and its active metabolite, desmethylthis compound, following oral administration in dogs and cats. These values represent an aggregation of data from multiple studies to provide a comprehensive overview.

Table 1: this compound Pharmacokinetic Parameters (Oral Administration)

ParameterDogCat
Bioavailability (F) ~20%[1]~90%[2][3]
Time to Peak (Tmax) 1.2 - 3.1 hours[1][4]6.2 hours[2][3]
Peak Concentration (Cmax) 16 - 310 ng/mL87.5 ng/mL[2][3]
Elimination Half-Life (t½) 1.2 - 16 hours (single dose)[4]12.3 hours[2][3]
Clearance (Cl/F) 1.4 L/h/kg (IV)0.21 - 0.36 L/h/kg

Note: Parameter values can vary based on dosage, fed/fasted state, and individual animal metabolism. Cmax in dogs shows a wide range, reflecting high inter-individual variability.

Table 2: Desmethylthis compound (Active Metabolite) Pharmacokinetic Parameters (following Oral this compound Administration)

ParameterDogCat
Time to Peak (Tmax) 1.4 - 8.8 hours[4]12.8 hours[2][3]
Peak Concentration (Cmax) 21 - 134 ng/mL[4]34.8 ng/mL[2][3]
Elimination Half-Life (t½) 1.2 - 3.8 hours[4][5]Not consistently reported
Metabolic Ratio (DCMP AUC / this compound AUC) ~0.3[2]~0.64[2]

Metabolic Pathways and Interspecies Differences

This compound is primarily metabolized in the liver via cytochrome P450 enzymes. The main metabolic pathways are demethylation to desmethylthis compound (DCMP) and hydroxylation. DCMP is an active metabolite that inhibits noradrenaline reuptake.[1]

Key species differences in metabolism have been observed:

  • First-Pass Metabolism: Dogs exhibit extensive first-pass metabolism, leading to a low oral bioavailability of approximately 20%.[1] In contrast, cats have a much higher bioavailability of around 90%, suggesting less extensive first-pass metabolism.[2][3]

  • Metabolite Formation: In vitro studies using liver microsomes have shown that cat microsomes biotransform this compound more slowly and less efficiently than dog microsomes.[6] The metabolic ratio of DCMP to this compound is higher in cats (~0.64) than in dogs (~0.3), which may indicate that cats have a greater capacity for demethylation relative to their capacity for hydroxylation and/or glucuronidation compared to dogs.[2]

  • Gender Differences: In cats, statistically significant gender-related differences in clearance have been noted, with female cats showing faster clearance than males.[7][8] Similar sex-based differences have not been found to be significant in dogs.[9]

G cluster_dog Canine Metabolism cluster_cat Feline Metabolism d_oral Oral this compound d_abs GI Absorption d_oral->d_abs d_fpm Extensive First-Pass Metabolism (Liver) d_abs->d_fpm d_sys Systemic Circulation (~20% Bioavailability) d_fpm->d_sys d_demeth Demethylation d_sys->d_demeth d_elim Rapid Elimination d_sys->d_elim d_metab Desmethylthis compound (Active Metabolite) d_demeth->d_metab d_metab->d_elim c_oral Oral this compound c_abs GI Absorption c_oral->c_abs c_fpm Less First-Pass Metabolism (Liver) c_abs->c_fpm c_sys Systemic Circulation (~90% Bioavailability) c_fpm->c_sys c_demeth Demethylation c_sys->c_demeth c_elim Slower Elimination c_sys->c_elim c_metab Desmethylthis compound (Active Metabolite) c_demeth->c_metab c_metab->c_elim

Fig. 1: Comparative metabolic workflow of oral this compound in dogs vs. cats.

Experimental Protocols

The data presented are derived from studies employing similar methodologies. A generalized protocol is outlined below.

1. Subjects and Housing:

  • Species: Healthy adult Beagle dogs[1][9] or domestic cats.[3]

  • Groups: Studies typically employ a crossover design where each animal receives both intravenous and oral formulations, or different oral doses, with an appropriate washout period between treatments.[2][9]

  • Housing: Animals are housed in standard facilities with controlled light/dark cycles and access to food and water, except when fasting is required for the study.

2. Drug Administration:

  • Oral (PO): this compound hydrochloride is administered as tablets. Doses vary between studies, but representative doses are 1-4 mg/kg for dogs and 0.25-0.5 mg/kg for cats.[3][9][10] Administration may occur in a fed or fasted state.[1]

  • Intravenous (IV): A sterile aqueous solution of this compound is administered, typically via the cephalic vein, to determine absolute bioavailability.

3. Sample Collection and Analysis:

  • Blood Sampling: Serial blood samples are collected from a vein (e.g., cephalic or jugular) into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 30 hours).[1][3]

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at low temperatures (e.g., -20°C to -80°C) until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound and desmethylthis compound are quantified using validated high-performance liquid chromatography (HPLC) or gas chromatography with mass spectrometry (GC-MS).[1][3][11]

4. Pharmacokinetic Analysis:

  • Plasma concentration-time data for each animal are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, and bioavailability (F).

G cluster_workflow Pharmacokinetic Study Workflow start Animal Acclimation (Dog or Cat Cohort) admin Drug Administration (Oral or IV this compound) start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS or GC-MS Quantification processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc data_comp Data Comparison (Dog vs. Cat) pk_calc->data_comp

Fig. 2: A generalized experimental workflow for pharmacokinetic studies.

References

Safety Operating Guide

Proper Disposal of Clomipramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, handling, and disposal procedures for clomipramine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Immediate Safety and Handling

This compound, as a solid chemical, requires careful handling to prevent exposure through inhalation, ingestion, or skin contact.[1][2]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and chemical safety goggles.[1][3] A dust respirator is necessary when handling the powder form to avoid inhalation.[1]

  • Ventilation: All handling of this compound powder should occur in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to keep airborne levels to a minimum.[3][4]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Spill Management: In case of a spill, avoid generating dust. For minor spills, use dry clean-up procedures like sweeping or using a HEPA-filtered vacuum.[1] For larger spills, use a shovel to place the material into a suitable, labeled container for disposal.[1][3]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][2][3]

Environmental Impact and Ecotoxicity

This compound is classified as very toxic to aquatic life, with long-lasting effects.[4][5] Its improper disposal can lead to environmental contamination. The following table summarizes key environmental data.

ParameterValue/ClassificationSource
Aquatic Toxicity Very high acute toxicity.[6] Very toxic to aquatic life with long lasting effects.[4][5][4][5][6]
Persistence Potentially persistent. Not readily biodegradable (34% degradation in 28 days).[6][6]
Bioaccumulation Low potential for bioaccumulation (Log P = 2.1).[6][6]
Ecotoxicity Data 72-h IC50 (diatom growth inhibition): 3.0 µg/L[7]
30-d NOEC (fish embryonic growth): 9 µg/L[7]

Given its environmental risk profile, disposing of this compound down the drain is strictly prohibited under regulations established by the Environmental Protection Agency (EPA).[8]

Regulatory Framework

In the United States, the disposal of pharmaceutical waste from laboratory and healthcare settings is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[8] In 2019, the EPA finalized a rule, often referred to as Subpart P, which provides specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities.[8][9][10] A core tenet of this rule is the ban on sewering (flushing or pouring down the drain) of hazardous waste pharmaceuticals.[8]

Standard Disposal Protocol

All laboratory-generated this compound waste, including expired chemicals, contaminated materials, and spill cleanup debris, must be managed as hazardous waste.

Step-by-Step Disposal Procedure:

  • Identification and Segregation:

    • Identify all materials containing this compound destined for disposal.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing.[11]

  • Containment and Labeling:

    • Place the waste in a designated, leak-proof container that is compatible with the chemical.[12]

    • The container must be kept closed except when adding waste.

    • Clearly label the container with the words "Hazardous Waste" and the specific chemical name ("this compound Waste").[12]

  • Storage:

    • Store the sealed waste container in a secure, designated satellite accumulation area within or near the laboratory.

    • Ensure the storage area is away from general traffic and drains.

  • Arranging for Disposal:

    • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) or a similar department.

    • Do not attempt to transport the waste off-site yourself.[12]

  • Final Disposal:

    • Your institution's EHS department will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The required method of disposal for pharmaceutical waste is incineration at a permitted facility.[13]

Mandatory Visualizations

The following diagram illustrates the proper workflow for handling and disposing of this compound in a laboratory setting.

ClomipramineDisposalWorkflow cluster_handling Safe Handling & PPE cluster_disposal Disposal Protocol Start This compound Powder Handling Handle in Ventilated Area (e.g., Fume Hood) Start->Handling PPE Wear Required PPE: - Gloves - Goggles - Lab Coat - Dust Respirator Handling->PPE Unwanted Unwanted or Expired This compound Handling->Unwanted Generation of Waste Segregate Segregate as Hazardous Waste Unwanted->Segregate NoDrain DO NOT Dispose Down Drain Unwanted->NoDrain Container Place in Sealed, Labeled Hazardous Waste Container Segregate->Container Store Store in Secure Satellite Accumulation Area Container->Store EHS Contact Institutional EHS for Pickup Store->EHS Transport Licensed Hauler Transports to Permitted Facility EHS->Transport Incinerate Final Disposal via Incineration Transport->Incinerate

Caption: Workflow for the safe handling and disposal of this compound in a laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clomipramine
Reactant of Route 2
Reactant of Route 2
Clomipramine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.